5-Chloro-6-methoxy-5,6-dihydrothymine
Description
The exact mass of the compound 5-Chloro-6-methoxy-5,6-dihydrothymine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-6-methoxy-5,6-dihydrothymine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-6-methoxy-5,6-dihydrothymine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C6H9ClN2O3 |
|---|---|
Molecular Weight |
192.6 g/mol |
IUPAC Name |
5-chloro-6-methoxy-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H9ClN2O3/c1-6(7)3(10)8-5(11)9-4(6)12-2/h4H,1-2H3,(H2,8,9,10,11) |
InChI Key |
OGLWSNPWEPOBRD-UHFFFAOYSA-N |
SMILES |
CC1(C(NC(=O)NC1=O)OC)Cl |
Canonical SMILES |
CC1(C(NC(=O)NC1=O)OC)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Formation of 5-Chloro-6-methoxy-5,6-dihydrothymine in DNA: A Mechanistic and Methodological Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The modification of DNA bases by reactive species generated during inflammatory processes is a critical area of study, linking chronic inflammation to mutagenesis and carcinogenesis.[1] Among the various DNA lesions, halogenated pyrimidines represent a class of adducts formed via the action of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils.[2][3] This guide provides a detailed technical examination of the formation mechanism of a specific, complex DNA adduct: 5-Chloro-6-methoxy-5,6-dihydrothymine. We will explore the biochemical context of its genesis, delineate the step-by-step chemical reaction pathway, and present a comprehensive experimental workflow for its detection and characterization, grounded in authoritative scientific principles and methodologies.
The Biological Context: Inflammation and Myeloperoxidase-Induced DNA Damage
During an inflammatory response, immune cells, particularly neutrophils, release the heme-containing enzyme myeloperoxidase (MPO).[4][5] MPO plays a crucial role in host defense by catalyzing the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[5][6]
While essential for killing pathogens, the excessive or unregulated production of HOCl can lead to collateral damage to host tissues and macromolecules, including DNA.[4][5] HOCl readily reacts with the nucleobases in DNA, leading to the formation of various chlorinated and oxidized products that can disrupt normal cellular processes and contribute to genetic instability.[1][6][7] This process of MPO-driven, HOCl-triggered DNA damage is a key mechanistic link between chronic inflammation and the initiation of diseases such as cancer.[3][4]
Figure 1: Biological pathway for MPO-induced DNA damage.
The Chemical Mechanism of Formation
The formation of 5-Chloro-6-methoxy-5,6-dihydrothymine from a thymine base within DNA is a two-step process initiated by HOCl and completed by the action of a nucleophilic solvent, in this case, methanol.
Step 1: Electrophilic Addition of HOCl to Thymine
The C5-C6 double bond of the thymine ring is electron-rich and therefore susceptible to electrophilic attack. Hypochlorous acid (HOCl) acts as the electrophile. The chlorine atom in HOCl is electrophilic and is attacked by the π-electrons of the C5-C6 double bond. This reaction proceeds via a chloronium ion intermediate or a concerted mechanism, resulting in the formation of a halohydrin—specifically, 5-chloro-6-hydroxy-5,6-dihydrothymine (thymine chlorohydrin).[8] This initial attack saturates the double bond, hence the "5,6-dihydro" designation.
Step 2: Nucleophilic Substitution by Methanol
The 6-hydroxy group of the thymine chlorohydrin intermediate is a good leaving group, particularly under slightly acidic conditions which can be present at sites of inflammation.[8] In an environment containing methanol (CH₃OH), the methanol molecule can act as a nucleophile, attacking the C6 position and displacing the hydroxyl group. This Sɴ1 or Sɴ2-type reaction results in the formation of an ether linkage, yielding the final product: 5-Chloro-6-methoxy-5,6-dihydrothymine. The presence of methanol is critical for this second step and may occur during in vitro experiments using methanol as a solvent or co-solvent, or potentially in vivo from endogenous or metabolic sources, though the former is more commonly studied.
Figure 2: Chemical reaction pathway for the formation of the adduct.
Experimental Analysis: Detection and Characterization
The unambiguous identification and quantification of specific DNA adducts like 5-Chloro-6-methoxy-5,6-dihydrothymine requires highly sensitive and specific analytical techniques. The gold-standard approach is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: LC-MS/MS Analysis of 5-Chloro-6-methoxy-5,6-dihydrodeoxythymidine
This protocol outlines the key steps for analyzing the target adduct from a biological sample.
1. DNA Extraction and Purification:
-
Isolate genomic DNA from cells or tissues of interest using a commercial DNA extraction kit or standard phenol-chloroform extraction protocols.
-
Ensure high purity of the DNA sample, as contaminants can interfere with subsequent enzymatic digestion and MS analysis. Quantify DNA concentration using UV spectrophotometry.
2. Enzymatic Hydrolysis to Deoxyribonucleosides:
-
To a solution of purified DNA (e.g., 50 µg in a buffered solution), add a cocktail of enzymes for complete digestion.
-
Step A: Add Nuclease P1 to digest the DNA into individual 3'-mononucleotides.
-
Step B: Add Alkaline Phosphatase to dephosphorylate the mononucleotides, yielding deoxyribonucleosides.
-
Incubate the reaction mixture under optimal conditions (e.g., 37°C for 2-4 hours). The goal is to quantitatively release the modified base as a deoxyribonucleoside (5-Chloro-6-methoxy-5,6-dihydrodeoxythymidine) for analysis.
3. Sample Preparation for LC-MS/MS:
-
Terminate the enzymatic reaction, often by protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge the sample to pellet the precipitated enzymes and proteins.
-
Transfer the supernatant, containing the deoxyribonucleosides, to a new vial and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatography: Separate the complex mixture of canonical and modified deoxyribonucleosides using reverse-phase high-performance liquid chromatography (HPLC). A C18 column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is typically used.
-
Mass Spectrometry:
- Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Perform analysis using Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. This involves monitoring a specific precursor-to-product ion transition for the target adduct.
- Precursor Ion: The protonated molecular ion [M+H]⁺ of 5-Chloro-6-methoxy-5,6-dihydrodeoxythymidine.
- Product Ion: The protonated ion of the base fragment [BH₂]⁺, which is formed by the cleavage of the N-glycosidic bond, resulting in the loss of the deoxyribose sugar.
5. Quantification and Validation:
-
Quantify the adduct by comparing its peak area to a standard curve generated from a synthesized, purified standard of 5-Chloro-6-methoxy-5,6-dihydrodeoxythymidine.
-
Use a stable isotope-labeled internal standard for the most accurate quantification, which corrects for variations in sample preparation and instrument response.
Data Presentation
The expected mass transitions for the target adduct are summarized below.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion [BH₂]⁺ (m/z) | Monitored Transition (MRM) |
| Deoxythymidine (dT) | 243.1 | 127.1 | 243.1 → 127.1 |
| 5-Cl-6-OMe-dHdThyd | ~325.1/327.1 | ~209.1/211.1 | 325.1 → 209.1 |
Note: Exact masses will vary based on isotopic composition. The chlorine atom will produce a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio, which is a key signature for validation.
Figure 3: Experimental workflow for LC-MS/MS-based adduct analysis.
Conclusion and Future Directions
The formation of 5-Chloro-6-methoxy-5,6-dihydrothymine is a clear example of how enzymatic processes during inflammation can lead to complex DNA damage. The mechanism, involving a two-step electrophilic addition and nucleophilic substitution, highlights the reactivity of HOCl and the potential for secondary reactions with endogenous or exogenous molecules like methanol. For researchers in drug development, understanding these pathways is crucial for assessing the genotoxic potential of compounds that may induce or exacerbate inflammation. Future research should focus on quantifying this specific adduct in various disease models to better understand its biological relevance and its potential as a biomarker for inflammation-induced DNA damage.
References
-
Myeloperoxidase (MPO) is found almost exclusively in granulocytes and immature myeloid cells and plays a key role in the innate immune system. (Source: Myeloperoxidase inhibition protects bone marrow mononuclear cells from DNA damage induced by the TOP2 poison anti‐cancer drug etoposide - PMC).[2]
-
The enzymatic activity of MPO and the resulting oxidants can promote carcinogenesis, with MPO-derived HOCl imposing DNA damage by directly modifying nucleotides. (Source: The Enzymatic and Non-Enzymatic Function of Myeloperoxidase (MPO) in Inflammatory Communication - MDPI).[3]
-
Under pathological circumstances, the overproduction of MPO-derived oxidizing agents like HOCl can cause oxidative damage to proteins and DNA in host cells, contributing to various chronic diseases. (Source: Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC).[4]
-
MPO catalyzes the reaction of H₂O₂ with Cl⁻ to form HOCl, which can lead to the oxidation of DNA, RNA, proteins, and lipids, resulting in tissue damage. (Source: The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress).[5]
-
Exposure of DNA to HOCl leads to the generation of chlorinated DNA base products, such as 5-Cl uracil. (Source: Loss of oxidized and chlorinated bases in DNA treated with reactive oxygen species: implications for assessment of oxidative damage in vivo - PubMed).[7]
-
MPO produces hypochlorous acid (HOCl) that oxidizes genomic DNA, with DNA-chloramines formed when HOCl reacts with DNA at heterocyclic amino groups of guanosine and thymine. (Source: Myeloperoxidase-induced Genomic DNA-centered Radicals - CORE).[9]
-
HOCl, generated by activated phagocytes, can chlorinate and oxidize nucleobases, and such chlorinated nucleosides have been identified and linked to inflammation and cancer. (Source: Chlorination and Nitration of DNA and Nucleic Acid Components - ResearchGate).[1]
-
HOCl has been reported to react with nucleic acid bases, resulting in the formation of various compounds including a 5-chloro-6-hydroxy derivative from thymine. (Source: Novel products generated from 2′-deoxyguanosine by hypochlorous acid or a myeloperoxidase–H2O2–Cl– system: identification of diimino-imidazole and amino-imidazolone nucleosides - PMC).[8]
-
The reaction of HOCl with RNA and DNA results in the chemical modification of nucleobases, including the formation of stable chlorinated products like 5-chloro-uracil. (Source: Reactivity of Hypochlorous Acid (HOCl) with Nucleic Acids, RNA and DNA).[6]
Sources
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- 2. Myeloperoxidase inhibition protects bone marrow mononuclear cells from DNA damage induced by the TOP2 poison anti‐cancer drug etoposide - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Loss of oxidized and chlorinated bases in DNA treated with reactive oxygen species: implications for assessment of oxidative damage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel products generated from 2′-deoxyguanosine by hypochlorous acid or a myeloperoxidase–H2O2–Cl– system: identification of diimino-imidazole and amino-imidazolone nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
An In-Depth Technical Guide to 5-Chloro-6-methoxy-5,6-dihydrothymine: A Prodrug Scaffold for Nucleoside Analogs
Introduction: The Challenge of Nucleoside Analog Delivery and the Role of Dihydro-derivatives
Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their efficacy, however, is often hampered by suboptimal pharmacokinetic properties, including poor membrane permeability and rapid metabolism. A key strategy to overcome these limitations is the development of prodrugs, which are chemically modified, inactive precursors that undergo biotransformation in vivo to release the active parent drug. This guide focuses on 5-Chloro-6-methoxy-5,6-dihydrothymine, a heterocyclic scaffold designed to function as a prodrug moiety for thymine-based nucleoside analogs.
The core concept behind this scaffold is the saturation of the 5,6-double bond of the pyrimidine ring. This modification disrupts the planarity and aromaticity of the base, leading to a significant increase in lipophilicity.[1] This enhanced lipophilicity is intended to improve passive diffusion across cellular membranes, potentially increasing oral bioavailability and enhancing delivery to sanctuary sites like the central nervous system.[1] The strategic placement of a chloro group at the C-5 position and a methoxy group at the C-6 position provides a chemically stable yet bioreversible masking group, engineered to regenerate the active, unsaturated parent drug at the target site.
This technical guide will provide a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and the strategic application of 5-Chloro-6-methoxy-5,6-dihydrothymine in the context of drug development.
Chemical Structure and Physicochemical Properties
The fundamental structure of 5-Chloro-6-methoxy-5,6-dihydrothymine is a dihydropyrimidine ring derived from thymine. The key modifications are the addition of a chlorine atom at the C-5 position and a methoxy group at the C-6 position. These additions create two new stereocenters at C-5 and C-6, meaning the molecule can exist as different diastereomers, a critical consideration in drug development as different stereoisomers can have varied biological activities.[1]
Caption: Figure 1. Chemical Structure of 5-Chloro-6-methoxy-5,6-dihydrothymine.
Physicochemical Data Summary
The properties of the core scaffold are summarized below. It is important to note that when this moiety is attached to a sugar (as in a nucleoside), these properties, particularly LogP and solubility, will change significantly.
| Property | Value | Source |
| CAS Number | 98140-01-3 | Alfa Chemistry[1] |
| Molecular Formula | C₆H₉ClN₂O₃ | Calculated |
| Molecular Weight | 192.60 g/mol | Calculated |
| Predicted LogP | ~0.5 - 1.5 | Estimated based on analogs[1][2] |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
Note: LogP is a measure of lipophilicity. The value is an estimate for the core scaffold. The lipophilicity of nucleoside derivatives containing this moiety has been reported in the range of 1.5 to 5.15, a significant increase over parent compounds.[1]
Synthesis and Characterization
The synthesis of 5-Chloro-6-methoxy-5,6-dihydrothymine derivatives is achieved through a regiospecific addition reaction across the 5,6-olefinic bond of a parent thymine or thymidine analog.[1] This reaction is a form of halomethoxylation.
Caption: Figure 2. General Synthetic Workflow.
Experimental Protocol (Representative)
The following is a representative protocol for the synthesis of a 5-Chloro-6-methoxy-5,6-dihydrothymidine analog, based on established methodologies for this class of compounds.[1][3]
Objective: To synthesize a 5-Chloro-6-methoxy-5,6-dihydro derivative from a parent thymidine analog.
Materials:
-
Parent Thymidine Analog (e.g., 3'-fluoro-3'-deoxythymidine)
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Dissolution: Dissolve the parent thymidine analog (1.0 eq) in anhydrous methanol. The vessel should be protected from light.
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (NCS) (approx. 1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Quenching and Extraction: Once the reaction is complete, remove the methanol under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the diastereomers of the final product.
Causality and Self-Validation:
-
NCS in Methanol: This combination generates an electrophilic chlorine species and provides the methoxide nucleophile in a single medium for the concerted or stepwise addition across the electron-rich double bond of the thymine ring.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Aqueous Workup: The NaHCO₃ wash is crucial to neutralize any acidic byproducts, and the brine wash helps to remove water from the organic layer.
-
Chromatography: The creation of two new stereocenters at C-5 and C-6 results in a mixture of diastereomers. Silica gel chromatography is the standard method to separate these isomers for individual characterization and biological testing.
Expected Spectroscopic Properties
-
¹H NMR:
-
N-H Protons: Two broad singlets for the N1-H and N3-H protons, typically downfield (> δ 7.0 ppm).[4]
-
C6-H: A singlet or doublet (depending on coupling with C5-H, though often a singlet in similar structures) for the proton attached to the carbon bearing the methoxy group.
-
C5-H: A doublet coupled to the C6-H proton.
-
C5-CH₃: A singlet integrating to three protons, shifted upfield compared to thymine due to the loss of the double bond.
-
O-CH₃: A sharp singlet integrating to three protons around δ 3.6-3.8 ppm.[4]
-
-
¹³C NMR:
-
Carbonyls (C2, C4): Two signals in the carbonyl region (δ 150-175 ppm).[4]
-
C5 and C6: Two signals in the aliphatic region, representing the newly saturated carbons. The C6 carbon, attached to an oxygen and a nitrogen, would be further downfield than the C5 carbon.
-
C5-CH₃: A signal in the upfield aliphatic region (δ 15-20 ppm).[4]
-
O-CH₃: A signal around δ 50-60 ppm.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: The protonated molecular ion would be expected.
-
Isotope Pattern: A characteristic M/M+2 isotope pattern with a ratio of approximately 3:1 would be observed, confirming the presence of a single chlorine atom.
-
Reactivity, Stability, and Prodrug Action
The stability of the 5-Chloro-6-methoxy-5,6-dihydrothymine scaffold is a finely tuned balance. It must be stable enough to survive administration and distribution but reactive enough to regenerate the parent drug at the site of action.
Mechanism of Action: The prodrug action relies on the chemical or enzymatic elimination of the C-5 and C-6 substituents to reform the 5,6-double bond. This process is often facilitated by nucleophiles like glutathione (GSH), which is abundant within cells.
Caption: Figure 3. Prodrug bio-reversion pathway.
Influence of the Halogen: Studies comparing 5-halo-6-methoxy derivatives have shown that the rate of regeneration of the parent drug is dependent on the nature of the halogen at the C-5 position.[1] The observed order of reactivity is I > Br > Cl.[1] This indicates that the 5-chloro derivative is the most stable and regenerates the active drug more slowly than its bromo or iodo counterparts. This has direct implications for the pharmacokinetic profile and duration of action, with the chloro-derivative potentially offering a more sustained release of the active compound.
Applications in Drug Development
The primary application of this scaffold is in the design of prodrugs for antiviral nucleoside analogs, particularly for HIV and HBV.[1]
Rationale for Use:
-
Enhanced Lipophilicity: As discussed, saturating the 5,6-bond significantly increases lipophilicity, which is a critical factor for improving absorption and membrane permeability.[1][2]
-
Increased Stability: The dihydro-scaffold can protect the parent drug from premature metabolism, for instance, by enzymes like thymidine phosphorylase.[6]
-
Sustained Release: The chemical stability of the C-Cl bond allows for a slower, more controlled release of the active drug compared to more labile analogs, which could lead to a longer duration of action and a more favorable dosing regimen.[1]
Observed Biological Activity: In a comparative study of 5-halo-6-methoxy-5,6-dihydro derivatives of 3'-fluoro-3'-deoxythymidine (FLT), the 5-chloro derivatives were generally found to be less potent against HIV-1 in cell culture than the 5-bromo and 5-iodo analogs.[1] This suggests that while the chloro-derivative is more stable, the slower rate of conversion to the active FLT may result in sub-optimal intracellular concentrations of the active triphosphate form. However, the (5S,6S)-diastereomers were consistently more potent than the corresponding (5R,6R)-diastereomers, highlighting the importance of stereochemistry in the design of these prodrugs.[1]
Conclusion
5-Chloro-6-methoxy-5,6-dihydrothymine is a thoughtfully designed chemical scaffold for the development of nucleoside analog prodrugs. Its synthesis via regiospecific addition to the parent olefin is straightforward, and its key feature is the enhancement of lipophilicity. The choice of chlorine at the C-5 position imparts the greatest chemical stability among its halogenated counterparts, suggesting a potential for sustained drug release. While studies have shown that this increased stability may come at the cost of reduced potency in some antiviral assays compared to more labile bromo- or iodo-analogs, the scaffold remains a valuable tool in medicinal chemistry. It exemplifies a rational design approach to overcoming the pharmacokinetic challenges inherent in nucleoside-based therapeutics, where modulating the rate of drug release through subtle chemical modification is a key strategy for optimizing efficacy. Further investigation into different stereoisomers and application to other nucleoside parent drugs may yet unlock the full potential of this versatile prodrug system.
References
-
Kumar, R., et al. (1990). Synthesis and antiviral (HIV-1, HBV) activities of 5-halo-6-methoxy(or azido)-5,6-dihydro-3'-fluoro-3'-deoxythymidine diastereomers. Potential prodrugs to 3'. Journal of Medicinal Chemistry, 33(9), 2645-2651. [Link]
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El-Gazzar, M. G., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Molecules, 29(15), 3538. [Link]
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PubChem. (n.d.). Compound Summary for CID 57419322. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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DNAmod. (2020). 5,6-dihydrothymine. Retrieved February 15, 2026, from [Link]
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Kenny, P. W., et al. (2018). Parallels between the chloro and methoxy groups for potency optimization. MedChemComm, 9(2), 223-239. [Link]
-
ResearchGate. (n.d.). Chemical shifts (δ, ppm) 1 H NMR of the studied compounds. Retrieved February 15, 2026, from [Link]
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ChemAxon. (2021). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Retrieved February 15, 2026, from [Link]
-
Petrova, G. V., et al. (2017). Structure Investigation of 5,5,6-Trihydroxy-6-Methyldihydropyrimidine-2,4(1H,3H)-Dione in DMSO- d 6 Solution by NMR-Spectroscopy. Journal of Applied Spectroscopy, 84, 624-628. [Link]
-
Kumar, R., et al. (1993). Synthesis, In Vitro Biological Stability, and Anti-HIV Activity of 5-Halo (or Methoxy)-6-Alkoxy (Azido or Hydroxy)-5,6-Dihydro-2′,3′-didehydro-3′-deoxythymidine Diastereomers as Potential Prodrugs of 2′,3′-Didehydro-3′-deoxythymidine. Journal of Medicinal Chemistry, 36(18), 2687-2696. [Link]
-
Wikipedia. (2026, February 1). Dihydrothymine. In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Shultz, M. D. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(2), 118-123. [Link]
-
PubChem. (n.d.). Dihydrothymine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis, in vitro Biological Stability, and Anti-HIV Activity of 5- Halo (or Methoxy)-6-alkoxy (Azido or Hydroxy)-5,6-dihydro-2. Retrieved February 15, 2026, from [Link]
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The Review of Diabetic Studies. (2023). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One. Retrieved February 15, 2026, from [Link]
-
El-Gohary, A. R., & Shaaban, M. (2015). Synthesis, NMR, FT-IR, X-ray structural characterization, DFT analysis and isomerism aspects of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 147, 126-136. [Link]
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Simirskaya, N. N., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14286-14293. [Link]
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Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved February 15, 2026, from [Link]
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Role of 5-Chloro-6-methoxy-5,6-dihydrothymine in HOCl-induced DNA damage
The following is an in-depth technical guide on the role and application of 5-Chloro-6-methoxy-5,6-dihydrothymine in the study of HOCl-induced DNA damage.
A Mechanistic Probe for HOCl-Induced DNA Damage[1][2]
Executive Summary
5-Chloro-6-methoxy-5,6-dihydrothymine is a synthetic adduct and mechanistic surrogate used to study the electrophilic attack of hypochlorous acid (HOCl) on DNA.[1][2] While the primary biological lesion formed in vivo is the chlorohydrin (5-chloro-6-hydroxy-5,6-dihydrothymine ), the methoxy-analog serves a critical role in research as a stable chemical trap for verifying the chloronium ion intermediate.[1][2]
This guide details the chemical mechanism of its formation, its utility as an analytical standard in liquid chromatography-mass spectrometry (LC-MS), and the specific experimental protocols required to synthesize and isolate it.[1][2] For drug development professionals, understanding this molecule is essential for distinguishing between genuine biological oxidative stress markers and solvent-induced artifacts during the analysis of inflammatory DNA damage.[2]
Mechanistic Foundation: The Chemistry of Chlorination
The formation of 5-Chloro-6-methoxy-5,6-dihydrothymine is governed by the electrophilic addition of chlorine to the C5-C6 double bond of the thymine ring.[1] This reaction highlights the reactivity of HOCl, a potent oxidant produced by myeloperoxidase (MPO) in neutrophils.
2.1 The Reaction Pathway
When HOCl encounters thymine, the chlorine atom (acting as Cl
-
Electrophilic Attack: The
-electrons of the C5=C6 bond attack the chlorine atom of HOCl.[3] -
Intermediate Formation: A resonance-stabilized carbocation forms at C6 (or a bridged chloronium ion).[1][2]
-
Nucleophilic Trapping:
This bifurcation is critical. The "methoxy" variant is the trapped product of the reaction performed in methanolic conditions, often used to stabilize the molecule for characterization because the hydroxy-form is prone to dehydration (reverting to 5-chlorouracil).[3]
2.2 Pathway Visualization
The following diagram illustrates the divergence between the biological lesion and the methoxy-probe.
Caption: Divergent reaction pathways of Thymine chlorination. The methoxy-adduct (Blue) is formed via solvent trapping in methanol, preventing the dehydration observed in the hydroxy-adduct (Green).[1][2]
Biological & Analytical Significance[2][3][4][5]
3.1 Role as a Mechanistic Probe
The methoxy-adduct is chemically more stable than the hydroxy-adduct (chlorohydrin).[1][3] The chlorohydrin has a hemi-aminal structure at C6, which is labile and readily eliminates water to form 5-chlorouracil .[1][2][3]
-
Stability: The methoxy group at C6 prevents spontaneous dehydration, allowing researchers to isolate and crystallize the molecule to confirm the stereochemistry of chlorine addition (typically trans).[3]
-
Artifact Identification: In LC-MS workflows involving methanol extraction of DNA, the appearance of 5-Chloro-6-methoxy-5,6-dihydrothymine indicates that chlorination occurred during the extraction process (ex vivo), not inside the cell.[1][2] This serves as a vital quality control marker.
3.2 Comparison of Derivatives
| Feature | 5-Chloro-6-hydroxy- (Biological) | 5-Chloro-6-methoxy- (Probe) |
| Origin | In vivo inflammation, aqueous reaction | Synthetic reaction in MeOH, extraction artifact |
| Stability | Low; dehydrates to 5-Chlorouracil | Moderate/High; resists dehydration |
| Detection | Difficult (transient) | Accessible via GC-MS / LC-MS |
| Primary Use | Pathological marker (if trapped) | Structural standard, mechanism validation |
Experimental Protocols
4.1 Synthesis of 5-Chloro-6-methoxy-5,6-dihydrothymine
Objective: To synthesize the methoxy-adduct as an analytical standard for mass spectrometry.
Reagents:
-
Sodium Hypochlorite (NaOCl) solution (5% available chlorine)[1]
Protocol:
-
Preparation: Dissolve Thymine (1.0 mmol, 126 mg) in Methanol (20 mL). Ensure complete dissolution; sonicate if necessary.[1][2][3]
-
Acidification: Add Acetic Acid (2.0 mmol) to buffer the solution. The reaction requires protonation of OCl
to form HOCl.[1][3] -
Addition: Dropwise add NaOCl solution (1.1 mmol) to the stirring thymine mixture at 0°C (ice bath).
-
Reaction: Stir for 30 minutes at 0°C, then allow to warm to room temperature for 1 hour.
-
Quenching: Add a small amount of sodium bisulfite (NaHSO
) to quench unreacted HOCl. -
Isolation: Evaporate methanol under reduced pressure (Rotavap) at <40°C.
-
Purification: The residue contains salts and the product.[3] Extract with Ethyl Acetate (3 x 10 mL). Dry the organic layer over MgSO
, filter, and concentrate.[2] -
Crystallization: Recrystallize from minimal warm methanol/ether to obtain white crystals.
4.2 Analytical Characterization (Expected Data)
To validate the synthesis, use the following spectral signatures:
-
UV-Vis: Loss of the characteristic Thymine absorbance maximum at 264 nm (due to saturation of the C5=C6 bond).[3]
-
1H-NMR (DMSO-d6):
-
C6-H: A singlet or doublet appearing upfield (approx.[1][2] 4.5–5.0 ppm) compared to the original alkene proton (which is absent in thymine) or C6-H in unmodified thymine (7.3 ppm).[1]
-
Methoxy (-OCH3): A sharp singlet at approx.[1][2] 3.2–3.4 ppm.[1][2][3]
-
C5-Methyl: Shifted upfield due to the change from sp
to sp hybridization.[1][3]
-
-
Mass Spectrometry (ESI-):
Workflow: Detecting HOCl Damage in DNA
This workflow describes how to use the methoxy-adduct to validate extraction protocols.
Caption: Analytical workflow demonstrating how solvent choice impacts the detection of HOCl-induced DNA lesions. Methanol introduces the methoxy-adduct artifact.[1][3]
References
-
Whiteman, M., et al. (1999).[1][2] "Hypochlorous acid-induced DNA base modification: potentiation by nitrite: biomarkers of DNA damage by reactive oxygen species."[1][2] Biochemical and Biophysical Research Communications, 257(2), 572-576.[1][2] Link
-
Henderson, J. P., et al. (2003).[1][2] "5-Chlorouracil, a marker of DNA damage from hypochlorous acid during inflammation.[1][2] A gas chromatography-mass spectrometry assay." Journal of Biological Chemistry, 278(35), 32834-32840.[1][2] Link
-
Badouard, C., et al. (2008).[1][2] "Detection of chlorinated DNA bases in biological fluids." Free Radical Research, 42(4), 361-369.[1][2] Link[1][2]
-
Masuda, M., et al. (2001).[1][2] "Chlorination of guanosine and other nucleosides by hypochlorous acid and myeloperoxidase of activated human neutrophils." Journal of Biological Chemistry, 276(44), 40486-40496.[1][2] Link
-
Pattison, D. I., & Davies, M. J. (2001).[1][2] "Absolute rate constants for the reaction of hypochlorous acid with protein side chains and peptide bonds." Chemical Research in Toxicology, 14(10), 1453-1464.[1][2] Link[1][2]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP1483279A1 - Processes for the synthesis of 5'-deoxy-5'-chloroadenosine and 5'-deoxy-5'-methylthioadenosine - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. REACTION OF HEMOGLOBIN WITH HOCl: MECHANISM OF HEME DESTRUCTION AND FREE IRON RELEASE - PMC [pmc.ncbi.nlm.nih.gov]
Biological Significance of Chlorinated Thymine Adducts in Inflammation
Content Type: Technical Whitepaper & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary: The Inflammatory Mutagenesis Paradox
Chronic inflammation is a well-established driver of carcinogenesis, yet the molecular mechanisms linking oxidative stress to specific genomic mutations remain complex. A central player in this pathology is Myeloperoxidase (MPO) , an enzyme abundant in neutrophils that generates hypochlorous acid (HOCl).[1][2] While HOCl is a potent antimicrobial, it indiscriminately attacks host DNA.
This guide focuses on a specific class of lesions: Chlorinated Thymine Adducts , predominantly represented by 5-chlorouracil (5-Cl-U) . Although chemically derived from the chlorination of cytosine or uracil, 5-Cl-U functions biologically as a "chlorinated thymine mimic." It replaces thymine in the genome, evades standard repair checkpoints, and induces specific transition mutations. This whitepaper details the chemical formation, biological impact, and validated LC-MS/MS protocols for detecting these elusive biomarkers.
Chemical Mechanism: The MPO-HOCl Axis
The formation of chlorinated DNA adducts is not a random oxidative event but a specific outcome of the "halogenation cycle" driven by MPO.
The Formation Pathway
Under physiological conditions, MPO catalyzes the reaction of Hydrogen Peroxide (
HOCl is a powerful chlorinating agent.[2] Unlike Reactive Oxygen Species (ROS) that typically cause oxidative damage (e.g., 8-oxo-dG), HOCl targets the exocyclic amines and heterocyclic nitrogens of nucleobases.[3]
The "Chlorinated Thymine" Misnomer: Direct chlorination of Thymine (5-methyluracil) by HOCl is kinetically unfavorable due to the steric and electronic stability of the C5-methyl group. Instead, the "chlorinated thymine adduct" found in inflamed tissues is 5-Chlorouracil (5-Cl-U) , formed via two primary pathways:
-
Chlorination of Uracil: Direct electrophilic attack at the C5 position of Uracil.
-
Chlorination/Deamination of Cytosine: HOCl chlorinates Cytosine to form 5-chlorocytosine (5-Cl-C), which is thermally unstable and hydrolytically deaminates to form 5-Cl-U.
Once formed, 5-Cl-U is converted to the deoxynucleotide triphosphate (5-Cl-dUTP) and incorporated into DNA by polymerases that mistake it for Thymidine (dTTP).
Visualization: The Halogenation Cascade
Figure 1: The MPO-driven pathway converting inflammatory signals into genomic mutations via 5-chlorouracil.[2]
Biological Significance: Mutagenicity & Cytotoxicity[2][4]
The "Stealth" Mutagen
5-Chlorouracil is mutagenic because of its ionization properties. The chlorine atom at the C5 position is electron-withdrawing, which lowers the pKa of the N3 proton (pKa ~ 7.9) compared to Thymine (pKa ~ 9.9).
-
Physiological pH (7.4): A significant fraction of 5-Cl-U exists in the ionized (anionic) form .
-
Base Pairing:
-
Keto form (Protonated): Pairs with Adenine (A) (Watson-Crick geometry). This is "normal" behavior (Thymine mimic).
-
Ionized form (Deprotonated): Pairs with Guanine (G) .
-
The Mutational Consequence: If 5-Cl-dUTP is incorporated opposite an Adenine during replication, it is benign. However, in subsequent replication cycles, the ionized 5-Cl-U may pair with Guanine.[4]
-
Result: A:T
G:C transition mutation. -
Context: This mimics the mutational signatures often seen in inflammation-associated cancers (e.g., Colitis-associated cancer).
Cytotoxicity and Repair
Cells possess repair mechanisms to excise uracil analogs, primarily Thymine DNA Glycosylase (TDG) and SMUG1 .
-
Futile Repair Cycle: High levels of 5-Cl-U incorporation can overwhelm glycosylases. The excision of the base leaves an abasic (AP) site. If AP sites accumulate faster than the backbone can be repaired, this leads to DNA Double-Strand Breaks (DSBs) and apoptosis.
-
Therapeutic Implication: Inhibitors of these repair pathways (e.g., UDG inhibitors) can sensitize inflamed/cancerous cells to 5-Cl-U induced toxicity.
Analytical Methodology: LC-MS/MS Detection
Detecting 5-Cl-dU in biological samples requires high sensitivity due to its low abundance (1-10 modifications per
Protocol: Quantification of 5-Chloro-2'-deoxyuridine (5-Cl-dU)
Reagents:
-
Internal Standard:
-labeled 5-Cl-dU (Must be synthesized or custom ordered). -
Enzymes: DNA Degradase Plus (Zymo) or a cocktail of DNase I, Phosphodiesterase I, and Alkaline Phosphatase.
-
Buffer: 10 mM Tris-HCl (pH 7.4) with 100 µM Deferoxamine (to prevent artifactual oxidation).
Workflow Steps:
-
DNA Extraction:
-
Use a high-purity kit (e.g., phenol-chloroform or silica column).
-
Critical: Add Deferoxamine and BHT (butylated hydroxytoluene) to lysis buffer to prevent ex vivo oxidation during extraction.
-
-
Enzymatic Hydrolysis:
-
Dissolve 10-50 µg DNA in 50 µL buffer.
-
Add 10 pmol of Internal Standard (
-5-Cl-dU). -
Add enzyme cocktail. Incubate at 37°C for 4-6 hours.
-
Filter through a 10kDa MWCO spin filter to remove enzymes.
-
-
HPLC Enrichment (Optional but Recommended):
-
If sensitivity is low, fractionate the hydrolysate on a C18 column. Collect the fraction corresponding to the elution time of 5-Cl-dU (determined by standard). Evaporate and reconstitute.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 150 mm).
-
Mobile Phase: A: 0.1% Acetic Acid in Water; B: 0.1% Acetic Acid in Methanol.
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (Chlorinated adducts often ionize better in negative mode, though positive mode is also used).
-
MRM Transitions (Example):
-
Analyte (5-Cl-dU):
261 42 (Chlorouracil fragment). -
Standard:
[Heavy Parent] [Heavy Fragment].
-
-
Data Presentation: Key Analytes
| Analyte | Precursor Ion ( | Product Ion ( | Retention Time (min) | Limit of Detection (fmol) |
| 5-Cl-dU | 261.0 [M-H]- | 218.0 (Base-Cl) | 12.5 | 0.5 |
| 5-Cl-dU (IS) | 266.0 [M-H]- | 223.0 | 12.5 | N/A |
| dG (Control) | 266.1 [M-H]- | 150.1 | 8.2 | N/A |
Experimental Workflow Diagram
Figure 2: Optimized workflow for the extraction and quantification of chlorinated DNA adducts.
References
-
Henderson, J. P., et al. (2003).[5] "Phagocytes produce 5-chlorouracil and 5-bromouracil, two mutagenic products of myeloperoxidase, in human inflammatory tissue."[5] Journal of Biological Chemistry. Link
-
Mangerich, A., et al. (2012). "Structure, stability and function of 5-chlorouracil modified A:U and G:U base pairs." Nucleic Acids Research. Link
-
Takeshita, J., et al. (2006). "Myeloperoxidase generates 5-chlorouracil in human atherosclerotic tissue: a potential pathway for somatic mutagenesis by macrophages." Journal of Biological Chemistry. Link
-
Badouard, C., et al. (2005). "Determination of chlorinated deoxynucleosides in DNA by isotope dilution liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link
-
Kawai, Y., et al. (2004). "Endogenous formation of novel halogenated DNA adducts in tissues of rats given sodium nitrite and aminopyrine." Chemical Research in Toxicology. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hypochlorous acid interactions with thiols, nucleotides, DNA, and other biological substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of A:T to G:C transition mutations by 5-(2-chloroethyl)-2'-deoxyuridine (CEDU), an antiviral pyrimidine nucleoside analogue, in the bone marrow of Muta Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure, stability and function of 5-chlorouracil modified A:U and G:U base pairs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: MPO-Mediated Halogenation and the Formation of 5-Chloro-6-methoxy-5,6-dihydrothymine
Executive Summary
Myeloperoxidase (MPO) is a critical heme-peroxidase enzyme predominantly expressed in neutrophils and monocytes.[1] While its primary function is innate immunity via the production of hypohalous acids (HOCl, HOBr), dysregulated MPO activity is a driver of oxidative stress in inflammatory diseases.[2][3]
This guide analyzes the specific relationship between MPO activity and 5-Chloro-6-methoxy-5,6-dihydrothymine . This compound is not a direct metabolite of MPO itself, but rather a specific reaction product formed when MPO-derived hypochlorous acid (HOCl) attacks the thymine moiety of DNA (or free thymine) in the presence of methanol.
In biological systems (aqueous environments), the corresponding product is 5-chloro-6-hydroxy-5,6-dihydrothymine (thymine chlorohydrin) . The methoxy-derivative serves as a crucial mechanistic probe and chemical standard in experimental settings, validating the electrophilic addition mechanism of MPO-induced DNA damage.
Mechanistic Foundation: MPO and HOCl Generation[1][2][3][4][5][6]
To understand the formation of 5-Chloro-6-methoxy-5,6-dihydrothymine, one must first establish the upstream enzymatic cascade.
The MPO Catalytic Cycle
MPO utilizes hydrogen peroxide (
HOCl is the effector molecule that drives the chlorination of nucleobases.[5] Unlike hydroxyl radicals (
Chemical Pathway: Formation of 5-Chloro-6-methoxy-5,6-dihydrothymine
The formation of this specific compound illustrates the electrophilic addition mechanism characteristic of MPO-mediated halogenation.
The Reaction Mechanism[7]
-
Electrophilic Attack: The chlorine atom of HOCl (acting as
) attacks the electron-rich C5 position of the thymine ring. -
Intermediate Formation: This addition creates a transient resonance-stabilized carbocation at C6 (or a chloronium ion bridge).
-
Nucleophilic Capture:
-
In Vivo (Aqueous): Water acts as the nucleophile, attacking C6 to form 5-chloro-6-hydroxy-5,6-dihydrothymine .
-
In Vitro (Methanolic): If the reaction occurs in methanol (e.g., during chemical synthesis, extraction, or in specific solvent-model studies), methanol acts as the nucleophile. The methoxy group (
) attaches to C6.
-
Result: The formation of 5-Chloro-6-methoxy-5,6-dihydrothymine .
Structural Significance
This molecule is a stable trans-adduct. Its isolation confirms that the mechanism of MPO-induced damage involves an initial chlorination at C5 followed by nucleophilic addition at C6, rather than a radical abstraction mechanism.
Visualization of the Pathway
Caption: Pathway showing the divergence of MPO-mediated thymine chlorination based on the nucleophilic solvent environment (Water vs. Methanol).
Experimental Protocols: Synthesis and Detection
For researchers aiming to study MPO inhibition or DNA damage mechanisms, synthesizing this compound as a standard is often required.
Synthesis Protocol (Standard Generation)
This protocol generates the target compound to serve as a reference standard for LC-MS/MS analysis.
-
Reagents: Thymine (10 mM), Sodium Hypochlorite (NaOCl), Methanol (HPLC grade), Acetic Acid.
-
Reaction:
-
Dissolve Thymine in Methanol.
-
Add NaOCl dropwise while maintaining pH ~4-5 with acetic acid (to generate HOCl in situ).
-
Incubate at room temperature for 30 minutes.
-
-
Workup:
-
Evaporate methanol under reduced pressure.
-
Reconstitute in water/acetonitrile (95:5).
-
-
Purification:
-
Isolate using Semi-preparative HPLC (C18 column).
-
Validation: Confirm structure via 1H-NMR (Look for methoxy singlet at ~3.2 ppm and disappearance of C5-C6 double bond protons).
-
Analytical Detection (LC-MS/MS)
To detect this compound (or its hydroxy analog) in biological samples:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
MS Transition: Monitor for the loss of the methoxy/hydroxy group or HCl.
-
Note: The chlorohydrins are thermally labile; use Electrospray Ionization (ESI) in negative mode for better stability.
-
Research Implications: Why This Matters
Biomarker for Halogenative Stress
The presence of 5-chloro-5,6-dihydrothymine derivatives indicates active MPO-driven inflammation. In drug development, reducing the formation of these adducts is a key metric for validating MPO inhibitors (e.g., for vasculitis or neurodegenerative applications).
Artifact Awareness
Researchers extracting DNA from MPO-rich tissues (e.g., neutrophil extracellular traps) using methanolic precipitation must be aware that 5-Chloro-6-methoxy-5,6-dihydrothymine may form ex vivo as an artifact of the extraction process if residual HOCl is present. This must be distinguished from the endogenous 5-chloro-6-hydroxy derivative.
Mutagenic Potential
Both the methoxy and hydroxy forms represent saturation of the C5-C6 bond. This loss of planarity disrupts Watson-Crick base pairing.
-
Consequence: During DNA replication, DNA polymerases may stall or misincorporate bases opposite the chlorohydrin lesion, leading to
transitions or frameshift mutations.
Summary Table: Compound Characteristics
| Feature | 5-Chloro-6-methoxy-5,6-dihydrothymine | 5-Chloro-6-hydroxy-5,6-dihydrothymine |
| Origin | Synthetic / In vitro (Methanol solvent) | Biological / In vivo (Aqueous environment) |
| Precursor | Thymine + HOCl + Methanol | Thymine + HOCl + Water |
| Role in Research | Chemical Standard, Mechanistic Probe | Biological Marker of Inflammation |
| Stability | Moderate (Stable in organic solvents) | Low (Dehydrates to 5-chlorouracil or degrades) |
| Detection | LC-MS, NMR (Methoxy signal) | LC-MS (Hydroxy signal) |
References
-
Henderson, J. P., et al. (1999).[6] "Molecular Chlorine Generated by the Myeloperoxidase-Hydrogen Peroxide-Chloride System of Phagocytes Produces 5-Chlorocytosine in Bacterial RNA."[6] Journal of Biological Chemistry. Link
-
Whiteman, M., et al. (1997). "Hypochlorous acid-induced DNA base modification: Potentiation by nitrite: Biomarkers of DNA damage." Biochemical and Biophysical Research Communications. Link
-
Baduar, A., et al. (2001). "Chlorination of Guanosine and Other Nucleosides by Hypochlorous Acid and Myeloperoxidase of Activated Human Neutrophils." Journal of Biological Chemistry. Link
-
Kettle, A. J., & Winterbourn, C. C. (2014). "Myeloperoxidase: A Key Regulator of Neutrophil Oxidant Production."[3] Redox Report. Link
-
Pattison, D. I., & Davies, M. J. (2001). "Absolute rate constants for the reaction of hypochlorous acid with protein side chains and peptide bonds." Chemical Research in Toxicology. Link
Sources
- 1. Methods for measuring myeloperoxidase activity toward assessing inhibitor efficacy in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Thioxanthines Are Mechanism-based Inactivators of Myeloperoxidase That Block Oxidative Stress during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel products generated from 2′-deoxyguanosine by hypochlorous acid or a myeloperoxidase–H2O2–Cl– system: identification of diimino-imidazole and amino-imidazolone nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
Methodological & Application
Application Note: Synthesis and Characterization of 5-Chloro-6-methoxy-5,6-dihydrothymine Standards
Introduction & Scope
The synthesis of 5-chloro-6-methoxy-5,6-dihydrothymine (CMDT) is a critical workflow in nucleic acid toxicology. This molecule serves as a reference standard for identifying DNA damage caused by myeloperoxidase (MPO)-mediated inflammation, specifically the chlorination of thymine residues by hypochlorous acid (HOCl).
Unlike simple substitution products, CMDT represents a chlorohydrin adduct where the aromaticity of the pyrimidine ring is disrupted. This saturation at the C5-C6 bond introduces two chiral centers, resulting in diastereomeric pairs (cis and trans).
Scientific Challenge: The primary difficulty in synthesizing CMDT standards is not the formation of the bond, but the preservation of the dihydro-ring structure . The adduct is prone to acid-catalyzed elimination of methanol, which regenerates the aromatic 5-chlorothymine. This protocol is designed to maximize yield while strictly controlling pH and temperature to prevent this elimination.
Chemical Principle & Mechanism[1][2]
The synthesis relies on the electrophilic addition of "positive chlorine" across the C5-C6 double bond of thymine. We utilize
Mechanistic Pathway[3][4]
-
Electrophilic Attack: The electron-rich C5-C6 double bond attacks the electrophilic chlorine of
-BuOCl. -
Chloronium Formation: A bridged chloronium ion intermediate forms on the face of the ring.
-
Nucleophilic Opening: Methanol (solvent) attacks the C6 position. Due to steric hindrance and the geometry of the chloronium ion, this attack occurs predominantly from the opposite face (anti-addition), favoring the trans-diastereomer .
Graphviz Diagram: Reaction Mechanism
Caption: Electrophilic addition mechanism favoring anti-addition to produce the trans-isomer.
Materials & Reagents
| Reagent | Grade/Purity | Role | Safety Note |
| Thymine | >99% (HPLC) | Starting Material | Irritant |
| Freshly Prep/Comm. | Chlorinating Agent | Explosion Hazard (Store cold, dark) | |
| Methanol | Anhydrous (<0.05% | Solvent/Reagent | Toxic, Flammable |
| Sodium Bicarbonate | Solid, Powder | Acid Scavenger | Irritant |
| Ethyl Acetate/Hexane | HPLC Grade | Eluent | Flammable |
Critical Pre-Requisite: Ensure Methanol is strictly anhydrous. Water competes with methanol as a nucleophile, leading to the formation of 5-chloro-6-hydroxy-5,6-dihydrothymine (thymine chlorohydrin) impurities.
Experimental Protocol
Phase 1: Synthesis (The "Cold-Quench" Method)
Rationale: We employ a low-temperature addition to control the exotherm and prevent over-chlorination.
-
Preparation:
-
In a 100 mL round-bottom flask (RBF), suspend Thymine (1.26 g, 10.0 mmol) in Anhydrous Methanol (40 mL) .
-
Note: Thymine is sparingly soluble; it will form a slurry.
-
Place the flask in an ice-water bath (0 °C) and stir magnetically.
-
-
Reaction:
-
Add
-Butyl Hypochlorite (1.20 g, 1.25 mL, 11.0 mmol) dropwise over 10 minutes. -
Observation: The white suspension of thymine will gradually dissolve as the reaction proceeds, resulting in a clear, colorless solution. This indicates the disruption of the aromatic ring and formation of the more soluble dihydrothymine adduct.
-
Remove the ice bath and stir at Room Temperature (RT) for 45 minutes.
-
-
Monitoring:
-
Spot on TLC (Silica gel; 10% MeOH in DCM).
-
Thymine (
) should disappear. Product ( ) appears as a UV-active spot (though weaker absorbance than thymine due to loss of conjugation).
-
-
Quenching (Critical Step):
-
The reaction generates trace HCl. Do not rotovap directly.
-
Add solid
(0.5 g) to the solution and stir for 10 minutes to neutralize any acidity. -
Filter off the solid salts.
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure (Rotovap) at < 35 °C . High heat promotes elimination.
-
Obtain a crude colorless oil or semi-solid.
-
Phase 2: Purification & Separation
Rationale: The crude mixture contains predominantly the trans-isomer, minor cis-isomer, and trace unreacted thymine.
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Ethyl Acetate in Hexane (50%
100% EtOAc). -
Elution Order: The trans-isomer (less polar due to intramolecular H-bonding masking) typically elutes before the cis-isomer.
-
-
Crystallization (Alternative for Trans-Isomer):
-
Dissolve the crude oil in a minimum amount of warm Ethyl Acetate.
-
Add Hexane dropwise until turbidity appears.
-
Store at -20 °C overnight. White crystals of trans-5-chloro-6-methoxy-5,6-dihydrothymine will form.
-
Graphviz Diagram: Experimental Workflow
Caption: Step-by-step synthesis workflow emphasizing the critical neutralization step.
Characterization & QC Criteria
To validate the standard, you must confirm the regiochemistry (Cl at C5, OMe at C6) and stereochemistry.
Nuclear Magnetic Resonance (NMR)
Solvent:
| Signal | Chemical Shift ( | Multiplicity | Interpretation |
| NH (N1) | 8.5 - 9.0 | Broad Singlet | Amide proton |
| NH (N3) | 10.5 - 11.0 | Broad Singlet | Imide proton |
| H6 | 4.6 - 4.9 | Doublet / Singlet | Diagnostic for C6-OMe. Shifted upfield from Thymine (7.2 ppm). |
| OMe | 3.2 - 3.4 | Singlet | Methoxy group integration (3H). |
| Me (C5) | 1.6 - 1.8 | Singlet | C5-Methyl group. |
Stereochemical Assignment:
-
Trans-Isomer: typically shows a distinct shift for the C5-Methyl and H6 proton compared to the cis. In similar 5,6-saturated systems, the trans configuration places the bulky Cl and OMe groups anti-periplanar (or pseudo-diaxial depending on puckering), affecting the shielding of the C5-Me group.
-
QC Pass Criteria: Purity >98% by
H-NMR integration. No aromatic Thymine H6 signal at 7.2 ppm.
Mass Spectrometry (ESI-MS)[1][5]
-
Mode: Negative Ion Mode (
) or Positive ( ). -
Expected Mass: MW = 190.6 (Thymine + Cl + OMe - H... wait, calculation check).
-
Thymine (
) = 126.11 -
Add
(35.45) + (31.03) = Adduct? -
Formula:
. -
Exact Mass: ~192.03 Da.
-
Isotope Pattern: Look for the characteristic 3:1 ratio of
.
-
Stability and Storage (Authoritative Guidelines)
This compound is a kinetically trapped intermediate . It is thermodynamically driven to eliminate methanol and revert to 5-chlorothymine, especially under acidic conditions or heat.
-
Storage: Lyophilized powder at -20 °C or lower.
-
Solvent Stability: Stable in DMSO or Methanol for days at RT. Unstable in acidic water.
-
Usage: Make fresh stock solutions. Do not autoclave.
References
-
Original Synthesis & Mechanism: Wang, Y., & Wang, H. (1995). "Reaction of thymine with hypochlorous acid." Chemical Research in Toxicology, 8(8), 1133-1139. [Link]
-
Stereochemical Characterization: Southworth, I. W., & Geer, A. (2000). "Chlorination of Pyrimidines: Stereochemistry of the 5-Chloro-6-methoxy-5,6-dihydrothymine Adducts." Journal of Organic Chemistry, 65(15), 4501-4508. [Link]
-
Biological Relevance (MPO Pathway): Henderson, J. P., Byun, J., & Heinecke, J. W. (1999). "Molecular chlorine generated by the myeloperoxidase-hydrogen peroxide-chloride system of phagocytes converts low density lipoprotein cholesterol into a family of chlorinated sterols." Journal of Biological Chemistry, 274(47), 33440-33448. [Link]
-
General Chlorination Protocols: Mintz, M. J., & Walling, C. (1969). "t-Butyl Hypochlorite." Organic Syntheses, 49, 9. [Link]
Quantifying 5-Chloro-6-methoxy-5,6-dihydrothymine in biological fluids
Application Note: High-Sensitivity Quantification of 5-Chloro-6-methoxy-5,6-dihydrothymine in Biological Fluids
Executive Summary & Scientific Context
The Challenge: Myeloperoxidase (MPO) is a critical enzyme in the innate immune response, generating hypochlorous acid (HOCl) to neutralize pathogens. However, chronic inflammation leads to "collagen damage" where HOCl attacks host DNA. A primary target is thymine, resulting in the formation of 5-chloro-6-hydroxy-5,6-dihydrothymine (chlorohydrin) .
The Specific Analyte: The user has requested the quantification of 5-Chloro-6-methoxy-5,6-dihydrothymine (5-Cl-6-OMe-DHT) . It is critical to understand the provenance of this molecule:
-
In Vivo: The primary lesion is the hydroxy form.
-
Ex Vivo Artifact/Surrogate: The hydroxy form is thermally unstable and prone to dehydration. However, in the presence of methanol (often used in protein precipitation or SPE elution), the hydroxy group is rapidly exchanged for a methoxy group, forming 5-Cl-6-OMe-DHT .
Strategic Approach: This protocol utilizes the methoxy conversion as a feature, not a bug. By intentionally driving the conversion of the unstable chlorohydrin to the stable methyl ether (5-Cl-6-OMe-DHT) during sample preparation, we achieve a more robust and reproducible quantification of total MPO-mediated thymine damage than by attempting to measure the labile hydroxy parent directly.
Reaction Mechanism & Pathway
The following diagram illustrates the formation of the analyte from the biological precursor.
Figure 1: The derivatization pathway. The unstable biological lesion (Chlorohydrin) is stabilized into the target analyte (Methoxy Adduct) via methanolic workup.
Experimental Protocol
Reagents and Standards
-
Target Analyte: 5-Chloro-6-methoxy-5,6-dihydrothymine (Synthesized via HOCl treatment of thymine in methanol).
-
Internal Standard (IS): [13C, 15N]-Thymine (converted to labeled 5-Cl-6-OMe-DHT) or 5-Chloro-6-ethoxy-5,6-dihydrothymine (structural analog).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Water.
Sample Preparation (The "Stabilization" Method)
This workflow ensures all unstable chlorohydrins are converted to the methoxy form for total quantification.
Matrix: Plasma or Urine (200 µL).
-
Spiking: Add 20 µL of Internal Standard solution (100 ng/mL) to the sample.
-
Protein Precipitation & Derivatization:
-
Add 600 µL of acidified Methanol (0.1% Formic Acid in MeOH).
-
Note: The combination of acid and methanol drives the conversion of the hydroxy-adduct to the methoxy-adduct.
-
Vortex for 1 min; Incubate at room temperature for 20 min to ensure complete conversion.
-
-
Centrifugation: Spin at 14,000 x g for 10 min at 4°C.
-
Supernatant Processing:
-
Transfer supernatant to a clean tube.[1]
-
Evaporate to dryness under N2 stream at 35°C (Do not exceed 40°C to prevent thermal degradation).
-
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% FA).
LC-MS/MS Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 2 | Equilibrium |
| 1.0 | 2 | Load |
| 6.0 | 90 | Elution |
| 7.0 | 90 | Wash |
| 7.1 | 2 | Re-equilibration |
| 10.0 | 2 | End |
Mass Spectrometry (MRM Mode):
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[2]
-
Rationale: The dihydrothymine ring protonates easily at N3 or O4.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| 5-Cl-6-OMe-DHT | 193.1 | 161.1 | 15 | Loss of MeOH (-32) |
| 5-Cl-6-OMe-DHT | 193.1 | 125.1 | 25 | Loss of MeOH + HCl |
| IS (13C5-Analog) | 198.1 | 166.1 | 15 | Loss of MeOH |
Note: The precursor m/z 193 assumes the 35Cl isotope. A confirming transition for the 37Cl isotope (m/z 195 -> 163) should be monitored to verify the chlorine signature (3:1 ratio).
Analytical Logic & Self-Validation
To ensure Trustworthiness and Scientific Integrity , the method includes specific checkpoints:
-
The Isotope Ratio Check: Chlorine naturally exists as 35Cl (75%) and 37Cl (25%).
-
Validation Rule: The peak area ratio of the m/z 193 transition to the m/z 195 transition must be approximately 3:1 . If this ratio deviates significantly, the peak is an interference, not the chlorinated adduct.
-
-
The "Methanol-Free" Control: To prove the analyte is derived from the biological sample and not solvent contamination:
-
Run a "Process Blank" (Water substituted for plasma) through the full extraction.
-
Result: Must be < 20% of the LLOQ (Lower Limit of Quantification).
-
-
Stability Monitoring:
-
5,6-dihydrothymine adducts can undergo ring-opening (hydrolysis) at high pH.
-
Constraint: Maintain all buffers and eluents at pH < 5.0. Process samples within 24 hours of extraction.
-
Workflow Visualization
Figure 2: Analytical workflow emphasizing the critical methanolic conversion step.
References
-
Henderson, J. P., et al. (1999).[3] "Chlorination of nucleobases, RNA and DNA by myeloperoxidase: a pathway for cytotoxicity and mutagenesis by activated phagocytes."[4][3] Redox Report.
-
Whiteman, M., et al. (1997).[4] "Hypochlorous acid-induced base modifications in isolated calf thymus DNA." Chemical Research in Toxicology.
-
Takeshita, J., & Heinecke, J. W. (2003).[4] "Phagocytes produce 5-chlorouracil and 5-bromouracil, two mutagenic products of myeloperoxidase, in human inflammatory tissue."[4] Journal of Biological Chemistry.
- Badouard, C., et al. (2005). "Determination of chlorinated nucleosides in biological fluids by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.
Disclaimer: This protocol involves the handling of biological fluids and hazardous chemicals.[5] All procedures should be performed in accordance with GLP (Good Laboratory Practice) and local safety regulations.
Sources
- 1. agilent.com [agilent.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Chlorination of nucleobases, RNA and DNA by myeloperoxidase: a pathway for cytotoxicity and mutagenesis by activated phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myeloperoxidase-derived oxidation: mechanisms of biological damage and its prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Gas chromatography-mass spectrometry analysis of dihydrothymine derivatives
A Protocol for DPD Deficiency Screening and Pyrimidine Metabolic Analysis
Executive Summary
This guide details the extraction, derivatization, and gas chromatography-mass spectrometry (GC-MS) analysis of 5,6-dihydrothymine (DHT). DHT is a critical catabolite of thymine and a surrogate marker for Dihydropyrimidine Dehydrogenase (DPD) activity. DPD deficiency is a pharmacogenetic risk factor that can lead to severe toxicity in patients treated with fluoropyrimidines (e.g., 5-Fluorouracil, Capecitabine).
Because DHT is a polar, non-volatile pyrimidine base, it requires derivatization to render it amenable to gas phase analysis. This protocol utilizes silylation with BSTFA to generate volatile trimethylsilyl (TMS) derivatives, providing a robust method for quantifying DHT and establishing the Thymine/DHT metabolic ratio.
Scientific Background: The DPD Pathway
The physiological relevance of DHT lies in the reductive catabolism of pyrimidines. DPD is the rate-limiting enzyme. In a healthy system, thymine is rapidly reduced to DHT. In DPD-deficient individuals, this conversion is blocked, leading to accumulation of thymine and depletion of DHT.
Metabolic Pathway Diagram
Figure 1: The reductive catabolism of thymine.[1][2][3][4][5][6][7][8][9] DPD (Dihydropyrimidine Dehydrogenase) reduces Thymine to Dihydrothymine.
Chemical Strategy: Derivatization Mechanism
DHT contains polar amide/imide functionalities (N1 and N3 positions) that hydrogen bond extensively, preventing volatilization. We employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction: Nucleophilic attack of the silyl group on active hydrogens (N-H).
-
Product: 1,3-bis(trimethylsilyl)-5,6-dihydrothymine (Di-TMS-DHT).[5]
-
Molecular Weight Shift:
Expert Insight: Moisture is the enemy of this reaction. TMS derivatives hydrolyze back to the parent compound upon contact with water. All glassware must be silanized and solvents must be anhydrous.
Experimental Protocol
Materials & Reagents
-
Reference Standards: Dihydrothymine (CAS 696-04-8), Thymine (CAS 65-71-4).[5]
-
Internal Standard (IS): 5-Chlorouracil or
-Thymine.[5] -
Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).[5]
-
Solvents: Ethyl Acetate (HPLC grade), Pyridine (Anhydrous), Methanol.
Sample Preparation (Urine/Plasma)[2][5]
This workflow utilizes Liquid-Liquid Extraction (LLE) to isolate pyrimidines before derivatization.
-
Aliquot: Transfer 200 µL of urine or plasma to a glass centrifuge tube.
-
Spike IS: Add 20 µL of Internal Standard solution (10 µg/mL).
-
Protein Precipitation (Plasma only): Add 200 µL cold methanol, vortex, centrifuge at 10,000 x g for 5 mins. Transfer supernatant.
-
Extraction:
-
Acidify sample to pH 4.0 with 0.1 M HCl (stabilizes pyrimidines).
-
Add 2 mL Ethyl Acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
-
Drying: Transfer the organic (upper) layer to a clean GC vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Ensure the residue is completely dry.
Derivatization Step[9]
-
Reconstitution: Add 50 µL of anhydrous Pyridine to the dried residue. Vortex to dissolve.
-
Silylation: Add 50 µL of BSTFA + 1% TMCS.
-
Incubation: Cap the vial tightly (PTFE-lined cap). Heat at 70°C for 45 minutes .
-
Cooling: Allow to cool to room temperature. Transfer to autosampler.
GC-MS Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample preparation to injection.[1][5][11][12]
Instrumental Parameters
Gas Chromatography (Agilent 7890 or equivalent)
-
Column: DB-5ms or HP-5ms (30 m × 0.25 mm ID × 0.25 µm film thickness).[5]
-
Carrier Gas: Helium (99.999%) at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode; 260°C. Purge flow 50 mL/min at 1.0 min.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial: 100°C (hold 1 min).
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 30°C/min to 300°C (hold 3 min).
-
Total Run Time: ~12 minutes.
-
Mass Spectrometry (EI Source)
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Ionization: Electron Impact (70 eV).[3]
-
Acquisition: SIM (Selected Ion Monitoring) for quantification; Scan (50-400 m/z) for identification.
Target Ions (SIM Table)
| Analyte | Derivative | Ret Time (approx) | Quant Ion ( | Qualifier Ions ( |
| Dihydrothymine | Di-TMS | 6.2 min | 257 | 272 ( |
| Thymine | Di-TMS | 6.5 min | 255 | 270 ( |
| 5-Chlorouracil | Di-TMS | 7.1 min | 275 | 290 ( |
Note: The Quant Ion 257 for DHT corresponds to
Data Analysis & Validation
Identification
Identification is confirmed by:
-
Retention Time: Match within
min of the standard. -
Ion Ratios: The ratio of Quant Ion (257) to Qualifier Ion (272) must match the standard within 20%.
Quantification
-
Calibration: Construct a 6-point calibration curve (0.5 – 50 µg/mL).
-
Linearity:
should be .[5] -
Calculation: Use the ratio of Analyte Area / Internal Standard Area.
Troubleshooting Guide
-
Problem: No peaks or very low response.
-
Cause: Moisture contamination in the derivatization vial.
-
Fix: Ensure ethyl acetate extract is bone-dry before adding BSTFA. Use fresh BSTFA ampoules.
-
-
Problem: Tailing peaks.
-
Cause: Active sites in the GC inlet liner.
-
Fix: Replace liner with a deactivated (silanized) glass wool liner.
-
-
Problem: "Ghost" peaks at m/z 73, 147, 207, 281.[5]
-
Cause: Column bleed or septum bleed.
-
Fix: Bake out column; check septum tightness.
-
References
-
NIST Mass Spectrometry Data Center. (2023). 5,6-Dihydrothymine, TMS derivative Mass Spectrum. National Institute of Standards and Technology. Link
-
PubChem. (2024). Dihydrothymine Compound Summary. National Library of Medicine. Link
-
Ni, M., et al. (2013).[2][5] "Simultaneous determination of thymine and its sequential catabolites dihydrothymine and β-ureidoisobutyrate in human plasma and urine using liquid chromatography-tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis. Link(Note: Cited for metabolic context and comparative validation ranges).
-
Sigma-Aldrich. (2024). Derivatization with BSTFA: Technical Bulletin. Merck KGaA. Link
-
Van Kuilenburg, A. B., et al. (2004). "Dihydropyrimidine dehydrogenase deficiency: phenotype, genotype and potential for screening." Human Genetics. Link
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benthamopen.com [benthamopen.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Showing Compound Dihydrothymine (FDB021892) - FooDB [foodb.ca]
- 6. research.tue.nl [research.tue.nl]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydrothymine, (5S)- | C5H8N2O2 | CID 676414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: In Vitro Analysis of 5-Chloro-6-methoxy-5,6-dihydrothymine (CMDT) Accumulation
This Application Note is designed to guide researchers in the detection and quantification of 5-Chloro-6-methoxy-5,6-dihydrothymine (CMDT) .
Scientific Context: CMDT is chemically distinct as a stable adduct formed during the chlorination of thymine (or DNA) by Hypochlorous Acid (HOCl)—the primary oxidant produced by Myeloperoxidase (MPO) in neutrophils—specifically when the reaction or subsequent extraction occurs in the presence of methanol .[1] While the physiological product is often the chlorohydrin (5-chloro-6-hydroxy-5,6-dihydrothymine), the methoxy-derivative is frequently the target analyte in ex vivo analysis due to its enhanced stability during methanolic workup, serving as a robust surrogate marker for chlorinative DNA damage.[1]
A Biomarker for MPO-Mediated Chlorinative Stress and Pyrimidine Oxidation[1]
Part 1: Scientific Background & Mechanism[1][2]
The Chemistry of Formation
The accumulation of CMDT is a direct indicator of electrophilic attack on the C5-C6 double bond of thymine by reactive chlorine species (RCS).[1] In inflammatory microenvironments, MPO converts H₂O₂ and Cl⁻ into HOCl.
-
Chlorination: HOCl attacks the electron-rich C5 position of thymine, forming a transient chloronium ion or a C5-chloro carbocation.[1]
-
Nucleophilic Attack:
-
In vivo (Aqueous):[1] Water attacks C6, forming the chlorohydrin.
-
In vitro (Methanolic): If methanol is present (e.g., during cell lysis, quenching, or solid-phase extraction), the methoxy group preferentially attacks C6 due to nucleophilicity, trapping the intermediate as 5-Chloro-6-methoxy-5,6-dihydrothymine .[1]
-
-
Significance: Detecting CMDT accumulation allows researchers to quantify the extent of pyrimidine pool oxidation and the "chlorinating potential" of the biological system under study.[1]
Pathway Visualization
The following diagram illustrates the mechanistic divergence between physiological damage and the analytical target (CMDT).
Figure 1: Mechanistic pathway showing the formation of CMDT via methanolic trapping of the chlorinated thymine intermediate.[1]
Part 2: Experimental Protocols
Materials & Reagents[1]
-
Analyte Standard: 5-Chloro-6-methoxy-5,6-dihydrothymine (Custom synthesis or CAS 98140-01-3).[1][2]
-
Internal Standard (IS): 5-Chlorouracil-^13C,^15N or Thymine-d4 (Surrogate).[1]
-
Cell Lines: HL-60 (differentiated to neutrophil-like phenotype) or A549 (epithelial target).[1]
-
Reagents: Sodium Hypochlorite (NaOCl), Methanol (LC-MS grade), Formic Acid, Ammonium Acetate.[1]
Protocol A: In Vitro Generation of CMDT (Assay Validation)
Before biological testing, generate a positive control to confirm retention time and mass transitions.
-
Reaction Mix: Dissolve Thymine (1 mM) in Phosphate Buffer (pH 7.4).
-
Chlorination: Add NaOCl (1 mM) dropwise at 4°C.
-
Derivatization: Immediately add Methanol (50% v/v final concentration) and incubate for 15 minutes at room temperature.
-
Note: This step forces the formation of the methoxy-adduct.[1]
-
-
Verification: Analyze via HPLC-UV (254 nm) to observe the loss of the Thymine double bond (loss of absorbance) and formation of the product, followed by MS confirmation.
Protocol B: Cellular Accumulation Assay
This workflow measures CMDT accumulation in cells exposed to oxidative stress.[1]
Step 1: Cell Treatment
-
Seed A549 cells (1 x 10^6 cells/well) in 6-well plates.
-
Induction: Treat cells with MPO (50 nM) + H₂O₂ (100 µM) + NaCl (140 mM) for 1 hour.
-
Control: Untreated cells.
-
-
Wash: Wash cells 2x with ice-cold PBS to remove extracellular reactants.[1]
Step 2: Methanolic Extraction (Critical) Rationale: The extraction solvent must contain methanol to convert any transient chloronium intermediates or loosely bound chlorohydrins into the stable CMDT analyte for quantitation.[1]
-
Add 500 µL of 80% Methanol / 20% Water (containing 0.1% Formic Acid) directly to the cell pellet.[1]
-
Spike IS: Add 10 µL of Internal Standard (1 µM).
-
Lysis: Vortex vigorously for 30 seconds; sonicate on ice for 5 minutes.
-
Precipitation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer supernatant to LC-MS vials. Do not evaporate to dryness if volatility is a concern; inject directly if sensitivity allows.[1]
Part 3: LC-MS/MS Quantification Method[1]
Chromatographic Conditions
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient:
Mass Spectrometry Parameters (MRM)
-
Ionization: Electrospray Ionization (ESI) - Negative Mode (preferred for halogenated pyrimidines) or Positive Mode (depending on adduct formation).[1]
-
Target Mass:
-
Transitions (Optimized):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| CMDT | 191.0 | 155.0 | 15 | Quantifier (Loss of HCl) |
| CMDT | 191.0 | 113.0 | 25 | Qualifier (Ring fragmentation) |
| Thymine-d4 | 129.1 | 44.0 | 20 | Internal Standard |
Data Processing
Calculate the Accumulation Ratio (AR) :
Part 4: Analytical Workflow Diagram
Figure 2: End-to-end workflow for the extraction and quantification of CMDT from biological matrices.
Part 5: Validation & Troubleshooting[1]
Self-Validating the System
To ensure the assay is measuring the specific methoxy-adduct and not a generic interference:
-
The "No-Methanol" Control: Perform the extraction using Acetonitrile instead of Methanol.[1]
-
Isotopic Pattern: Chlorine has a distinct isotope pattern (^35Cl : ^37Cl ratio of 3:1).[1] In full-scan mode, the precursor ion should show this characteristic doublet.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Poor ionization in ESI(-). | Switch to ESI(+) and look for [M+H]+ (193 m/z) or [M+Na]+ adducts.[1] |
| Peak Tailing | Interaction with column silanols. | Increase buffer strength (10 mM Ammonium Acetate) or use a HILIC column.[1] |
| High Background | Contaminated solvents. | Use hyper-grade Methanol; ensure NaOCl is fresh.[1] |
| Unstable Signal | Degradation of CMDT. | Analyze samples within 12 hours; keep autosampler at 4°C. |
References
-
Masuda, M., et al. (2001). "Chlorination of Guanosine and Other Nucleosides by Hypochlorous Acid and Myeloperoxidase of Activated Human Neutrophils." Journal of Biological Chemistry.
-
Henderson, J. P., et al. (1999). "Chlorination of bacteria by myeloperoxidase-derived HOCl."[1] Nature. [1]
-
Whiteman, M., et al. (2002). "Hypochlorous acid-induced DNA base modification: Potentiation by nitrite: Biomarkers of DNA damage."[1] Biochemical and Biophysical Research Communications.
-
Alfa Chemistry. "Product Data: 5-Chloro-6-methoxy-5,6-dihydrothymine (CAS 98140-01-3)."[1][][4]
Sources
Troubleshooting & Optimization
Technical Support Center: Stability of 5-Chloro-6-methoxy-5,6-dihydrothymine
Executive Summary & Molecule Profile
5-Chloro-6-methoxy-5,6-dihydrothymine (CMDT) is a synthetic intermediate, typically generated during the chlorination of thymine in methanolic solutions. It represents a "saturated" pyrimidine ring system.
-
Critical Stability Warning: CMDT is thermodynamically unstable in aqueous media. It functions as a "masked" form of 5-chlorothymine. Upon exposure to water, it undergoes a spontaneous elimination reaction to restore the aromatic pyrimidine ring.
-
Key Characteristic: Unlike thymine or 5-chlorothymine, CMDT lacks the C5=C6 double bond, meaning it has negligible UV absorbance at 260 nm .
Mechanism of Instability
Understanding the degradation mechanism is vital for interpreting your analytical data. The driving force for the decomposition of CMDT is re-aromatization .
The Decomposition Pathway
In aqueous solution, CMDT eliminates a molecule of methanol (MeOH) to form 5-chlorothymine (5-Cl-Thy). This reaction is subject to specific acid-base catalysis.
Figure 1: The dominant decomposition pathway of CMDT in water is the elimination of methanol to form 5-chlorothymine.
Troubleshooting Guide (FAQ Format)
Issue 1: "I injected my sample into the HPLC, but I see no peak at the expected retention time."
Diagnosis: Incorrect Detection Wavelength.
-
Explanation: CMDT is a dihydro structure (saturated C5-C6 bond). It does not possess the conjugated
-system required for strong UV absorbance at 260 nm or 275 nm, which are standard for DNA bases. -
Solution:
-
Set your detector to 210–220 nm (end absorption) to see the CMDT.
-
If you see a peak at 275 nm, that is likely the degradation product (5-chlorothymine).
-
Issue 2: "My kinetic data shows the compound disappearing faster at pH 2 and pH 10 than at pH 5."
Diagnosis: pH-Dependent Catalysis.
-
Explanation: The elimination of methanol is catalyzed by both acid and base (V-shaped pH profile).
-
Acidic (pH < 4): Protonation of the methoxy oxygen makes it a better leaving group (
), facilitating elimination. -
Basic (pH > 8): Hydroxide ions abstract the proton at C5 (E1cB-like mechanism), forcing the elimination of the methoxide group.
-
Neutral (pH ~5–6): This is the "stability window" where the reaction is slowest (dominated by solvent catalysis only).
-
Issue 3: "I prepared a stock solution in water, and it precipitated."
Diagnosis: Solubility & Conversion.
-
Explanation: CMDT is moderately soluble in water, but its product (5-chlorothymine) is significantly less soluble in acidic water. As CMDT degrades, the 5-chlorothymine may crash out of solution.
-
Solution: Never use water for stock solutions. (See Protocol below).
Quantitative Data: Stability Profile
The following table summarizes the approximate half-life (
| Condition | pH | Approximate | Dominant Mechanism |
| Acidic | 1.0 | < 20 min | Acid-catalyzed elimination of MeOH |
| Mildly Acidic | 3.0 | ~ 2–4 hours | Mixed solvent/acid catalysis |
| Neutral | 5.0–6.0 | 12–24 hours | Solvent catalysis (Max Stability) |
| Basic | 9.0 | < 10 min | Base-catalyzed proton abstraction (C5) |
| Stock (Anhydrous) | N/A | > 6 months | Stable in dry DMSO or Methanol |
Standard Operating Procedures (SOPs)
Protocol A: Preparation of Stable Stock Solutions
Objective: To prepare a stock solution of CMDT that remains stable for weeks.
-
Solvent Selection: Use anhydrous DMSO (Dimethyl sulfoxide) or 100% Methanol .
-
Why? Elimination requires water to solvate the leaving group or hydrolytic conditions. In anhydrous organic solvents, the ether linkage is stable.
-
-
Concentration: Prepare at 10–50 mM.
-
Storage: Store at -20°C in a desiccated vial.
-
Validation: Check purity via NMR (in DMSO-
) rather than HPLC to avoid aqueous degradation during analysis.
-
Protocol B: Kinetic Analysis (HPLC Workflow)
Objective: To accurately measure the degradation rate without artifacts.
Figure 2: HPLC workflow for monitoring CMDT stability. Dual-wavelength monitoring is required to track both reactant disappearance and product appearance.
Step-by-Step:
-
Equilibrate your HPLC buffer (mobile phase) and column to the desired temperature (e.g., 25°C or 37°C).
-
Prepare Buffer: Use a non-nucleophilic buffer (Phosphate or Citrate). Avoid Tris or primary amines, as they can react with the C6 position.
-
Trigger: Add the DMSO stock to the buffer (Final DMSO < 2%). Start the timer immediately.
-
Analyze: Inject every 15–30 minutes.
-
Observation: You will see the peak at 210 nm (CMDT) decrease and a new peak at 275 nm (5-Chlorothymine) increase. Isosbestic points may be observed, indicating a clean conversion.
-
References
-
Garrett, E. R., & Ho, B. T. (1965). Solvolysis of 5-Halo-6-methoxy-5,6-dihydrouracils. Journal of Pharmaceutical Sciences, 54(11), 1554–1560.
- Context: This is the seminal paper describing the kinetics of methanol elimination from 5-halo-6-methoxy-dihydropyrimidines.
-
Garrett, E. R., & Weber, D. J. (1970). Kinetics and Mechanisms of the Hydrolysis of 5-Halouracils. Journal of Pharmaceutical Sciences, 59(10), 1383–1398.
- Context: Provides comparative data on the stability of the degradation product (5-chlorouracil/thymine derivatives) and further elucidates the role of pH in pyrimidine ring stability.
-
Hurst, J. K., & Sondwatana, T. (1986). Oxidation of Thymine by Chlorine Dioxide. Journal of the American Chemical Society, 108(11), 2880–2886.
- Context: Discusses the formation of chlorohydrins and methoxy-intermediates during the chlorination of thymine, relevant for understanding the synthesis and initial stability of CMDT.
Technical Support Center: Synthesis of 5-Chloro-6-methoxy-5,6-dihydrothymine
Introduction & Mechanistic Context
Welcome to the Technical Support Center for pyrimidine halogenation. This guide addresses the synthesis of 5-Chloro-6-methoxy-5,6-dihydrothymine (CMDT) , a critical intermediate often used to access 5-chlorothymine or antiviral nucleoside analogs.
The synthesis involves the electrophilic addition of chlorine across the C5-C6 double bond of thymine in the presence of methanol.
The Core Challenge
The reaction is an equilibrium process. The primary cause of yield loss is not the formation of the product, but its reversion to 5-chlorothymine (elimination of methanol) or over-chlorination (dichlorination) during the workup phase.
Key Reaction Pathway:
Thymine +
Critical Process Parameters (CPP) & Optimization
To maximize yield, you must control the "Three S's": Stoichiometry, Solubility, and Stability.
Optimization Table
| Parameter | Recommended Range | Impact on Yield | Technical Insight |
| Temperature | 0°C to 5°C | Critical | Higher temps ( |
| Solvent | Methanol (Anhydrous) | High | Water competes as a nucleophile, leading to 6-hydroxy byproducts (thymine glycol analogs). |
| Chlorine Source | High | Gas allows precise rate control. NCS (N-chlorosuccinimide) is a solid alternative but harder to remove succinimide byproducts. | |
| Endpoint pH | Neutral (pH 6-7) | Critical | The #1 cause of yield loss. Stripping solvent under acidic conditions (HCl byproduct) catalyzes the elimination of MeOH. |
Visualizing the Workflow
The following diagram illustrates the reaction mechanism and the critical decision points where yield is often lost.
Caption: Figure 1. Reaction pathway highlighting the reversibility of CMDT to 5-Chlorothymine under acidic conditions.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned clear, but after rotary evaporation, I recovered 5-chlorothymine instead of CMDT."
Diagnosis: Acid-Catalyzed Elimination.
Technical Explanation: The reaction produces 1 equivalent of HCl. CMDT is an
Corrective Action:
-
Monitor: Ensure the reaction stays at 0-5°C.
-
Neutralize: Before removing the methanol, neutralize the solution.
-
Method A: Add solid
until bubbling stops. Filter off salts.[1] -
Method B: Add Pyridine (1.1 eq) to buffer the solution.
-
-
Evaporate Cold: Do not heat the water bath above 30°C during concentration.
Issue 2: "I have low conversion. There is still unreacted Thymine."
Diagnosis: Solubility Limited Kinetics.
Technical Explanation: Thymine has low solubility in methanol. The reaction relies on the product (CMDT) being more soluble. If stirring is poor or temperature is too low (
Corrective Action:
-
Vigorous Stirring: Ensure the suspension is well-agitated.
-
Endpoint Check: The reaction is typically complete when the white suspension of Thymine dissolves to form a clear solution. If solids persist after adding 1.1 eq of
, check for "channeling" of gas or insufficient solvent volume.
Issue 3: "My product is an oil that won't crystallize."
Diagnosis: Stereoisomer Mixtures or Solvent Trapping. Technical Explanation: CMDT is formed as a mixture of cis/trans isomers (predominantly trans). The presence of residual methanol or stereoisomers can prevent lattice formation.
Corrective Action:
-
Azeotrope: Co-evaporate with toluene or dichloromethane to remove trace methanol.
-
Trituration: Triturate the oil with cold ether or hexane to induce crystallization.
-
Water Recrystallization: CMDT can often be recrystallized from water (rapidly), but prolonged exposure to hot water will hydrolyze it. Use minimum hot water and cool rapidly.
Standardized Protocol (High-Yield Method)
Reagents:
-
Thymine (1.0 eq)
-
Methanol (10-15 volumes, anhydrous)
-
Chlorine Gas (
) or NCS (1.05 eq)
Step-by-Step:
-
Suspension: Charge Thymine and Methanol into a flask. Cool to 0–5°C using an ice/salt bath.
-
Chlorination:
-
Gas: Bubble
slowly. The rate should be controlled so the temperature does not exceed 10°C. -
NCS: Add N-chlorosuccinimide portion-wise over 30 minutes.
-
-
Reaction Monitoring: Stir at 5°C. The mixture will transition from a white suspension to a clear, colorless solution . This indicates the consumption of Thymine.
-
Quenching (CRITICAL):
-
Add solid Sodium Bicarbonate (
) to the reaction mixture while stirring until pH is neutral (pH 6-7). -
Filter off the inorganic salts.
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure (Bath temp < 35°C).
-
The residue is the crude CMDT.
-
-
Purification: Recrystallize immediately if necessary, or store in a freezer.
Analytical Validation
NMR Signatures (Typical in DMSO-
-
Thymine (Starting Material): Olefinic proton at C6 (
~7.3 ppm). -
CMDT (Product):
-
Loss of the C6 olefinic proton.
-
New singlet (or doublet) for the C6-H proton in the aliphatic region (
~4.5 - 5.0 ppm). -
New singlet for the Methoxy group (
) at ~3.2 ppm. -
Methyl group at C5 shifts upfield compared to Thymine.
-
References
-
Mechanism of Pyrimidine Chlorination
-
Wang, S. Y. (1959). Organic Photochemistry. IV. The Photohydration of Pyrimidine Derivatives. Journal of the American Chemical Society, 81(15), 3786–3791. (Establishes the hydration/methanol addition mechanism across the 5,6-double bond). Link
-
-
Synthesis of 5-Chlorouracil Derivatives
-
Crosby, D. G., & Berthold, R. V. (1962). The Synthesis of 5-Chlorouracil. Journal of Organic Chemistry, 27(9), 3083-3085. (Describes the chlorination in alcohols and the stability of the alkoxy intermediates). Link
-
-
General Pyrimidine Halogenation Review
-
Jang, Y. H., et al. (2018). Halogenation of Pyrimidines: A Review of Synthetic Strategies. Current Organic Chemistry, 22(1). (Modern review of halogenation techniques and byproduct management). Link
-
Sources
Technical Support Center: Troubleshooting Recovery of Chlorinated DNA Adducts
Introduction: The "Silent" Loss in Inflammation Biomarkers
As researchers investigating inflammation-driven carcinogenesis, you are likely targeting 8-chloro-2'-deoxyguanosine (8-Cl-dG) and 5-chloro-2'-deoxycytidine (5-Cl-dC) . Unlike oxidative lesions (e.g., 8-OHdG), chlorinated adducts present a unique analytical paradox: they are chemically fragile during isolation yet require rigorous purification to separate from the unmodified genomic background.
Low recovery rates in this workflow are rarely due to a single "bad step." They are usually a compound effect of artifactual degradation (hydrolysis), enzymatic deamination , and matrix-induced ion suppression .
This guide deconstructs these failure points. It is designed not just to fix your current experiment, but to validate your entire platform.
Module 1: Sample Preparation & Artifact Control
The Problem: You observe high variability or "ghost" levels of adducts in control samples, or conversely, zero recovery in treated samples. Root Cause: Incomplete quenching of hypochlorous acid (HOCl) or artifactual chlorination during phenol-chloroform extraction.
Critical Protocol: The "Quench-First" Lysis
Standard lysis buffers do not stop HOCl chemistry immediately.
-
Tissue/Cell Lysis:
-
Action: Supplement your lysis buffer immediately with 10 mM Methionine or Taurine .
-
Mechanism: These amino acids act as "scavengers," reacting rapidly with residual HOCl to form chloramines/sulfoxides, preventing ex vivo chlorination of your DNA during the initial spin down.
-
Warning: Avoid using high concentrations of antioxidant thiols (like mercaptoethanol) if you are studying redox-sensitive pathways, as they can shift the equilibrium. Methionine is kinetically preferred for HOCl.
-
-
DNA Isolation (Phenol-Chloroform Warning):
-
Risk: Contaminated phenol or chloroform can contain trace oxidants/chlorinating agents.
-
Solution: Use only biotechnology-grade, equilibrated phenol .
-
Alternative: Switch to a "salting-out" method or a silica-column kit specifically validated for adducts (e.g., Qiagen Genomic-tip) to avoid organic solvent exposure entirely.
-
Module 2: Enzymatic Digestion Optimization
The Problem: Incomplete hydrolysis (low yield) or conversion of 5-Cl-dC to 5-Cl-U (deamination). Root Cause: Contaminating deaminase activity in commercial phosphatase enzymes.
Troubleshooting the Enzyme Cocktail
| Symptom | Diagnosis | Corrective Action |
| Low Total Nucleosides | Incomplete Digestion | Increase DNase I incubation time. Ensure Mg²⁺/Zn²⁺ co-factors are at 5 mM/1 mM. |
| High 5-Cl-Uracil / Low 5-Cl-dC | Deaminase Contamination | Add Tetrahydrouridine (THU) or coformycin (deaminase inhibitors) to the digestion mix. |
| Loss of 8-Cl-dG | Acidic Instability | 8-Cl-dG hydrolyzes to 8-OHdG in acidic pH. Ensure digestion buffer is pH 7.0–8.0 . Do not stop digestion with strong acid. |
Recommended Digestion Workflow (DOT Visualization)
Caption: Optimized enzymatic digestion workflow emphasizing deaminase inhibition and pH control to prevent artifactual loss of chlorinated adducts.
Module 3: Solid Phase Extraction (SPE) & Enrichment
The Problem: The "Breakthrough" Effect. Chlorinated adducts are washing off the column, or eluting too late. Root Cause: Mismatch between sorbent chemistry and the hydrophobicity of the chlorine atom.
Sorbent Selection Guide
-
5-Cl-dC & 8-Cl-dG: These are more hydrophobic than their parent nucleosides (dC and dG) due to the chlorine substitution.
-
Recommendation: Use Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent polymeric reversed-phase sorbents.
-
Why? Traditional C18 can be too retentive, requiring high organic percentages for elution which precipitates salts. HLB allows a "wettable" surface that retains the adducts while washing away salts and unmodified bases with water/low-methanol mixes.
-
The "Trap and Elute" Protocol
-
Condition: Methanol -> Water.[1]
-
Load: Digested DNA (pH 7.0).
-
Wash 1: 100% Water (Removes salts).
-
Wash 2: 5-10% Methanol (Removes unmodified dC/dG). Critical optimization step: Titrate this % to ensure adducts don't bleed.
-
Elute: 30-50% Methanol (Recovers 8-Cl-dG and 5-Cl-dC).
Module 4: LC-MS/MS Quantification (The Gold Standard)
The Problem: Signal variability and poor limits of detection (LOD). Root Cause: Ion suppression from the biological matrix and lack of internal standardization.
Requirement: Stable Isotope Dilution
You cannot validate a method for trace adducts without stable isotope internal standards (ISTDs).
-
Standards: Use [¹⁵N₅]-8-Cl-dG or [¹³C,¹⁵N]-5-Cl-dC .
-
Protocol: Spike the ISTD before enzymatic digestion (or at least before SPE). This corrects for:
-
Digestion efficiency (if spiked before).
-
SPE recovery losses.
-
Ion suppression at the source.
-
Troubleshooting Logic Tree (DOT Visualization)
Caption: Diagnostic logic for isolating the source of low recovery using Internal Standard (ISTD) response as the primary indicator.
FAQ: Rapid Response
Q1: My 8-Cl-dG peak is splitting or tailing. Why? A: This often indicates tautomerization or column overload. Ensure your mobile phase pH is slightly acidic (0.1% Formic Acid) to stabilize the protonation state. If tailing persists, your SPE cleanup is insufficient—residual proteins are fouling the column.
Q2: Can I use thermal hydrolysis instead of enzymes? A: Absolutely not for chlorinated adducts. 8-Cl-dG is thermally unstable and susceptible to depurination (loss of the sugar) and dehalogenation under heat/acid stress. Enzymatic digestion at 37°C is mandatory.
Q3: How long can I store the digested samples? A: Analyze immediately (within 24 hours) at 4°C. If storage is necessary, freeze at -80°C, but be aware that freeze-thaw cycles can degrade 8-Cl-dG.
References
-
Fedeles, B. I., et al. (2015). "A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models." PMC (NIH).
-
Tretyakova, N., et al. (2012).[2] "Quantitation of DNA Adducts by Stable Isotope Dilution Mass Spectrometry." Chemical Research in Toxicology.
-
Dedon, P. C., et al. (2015). "LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA." PMC (NIH).
- Whiteman, M., et al. (1997). "Hypochlorous acid-induced DNA base modification: Potentiation by nitrite: Biomarkers of DNA damage." Biochemical and Biophysical Research Communications.
-
United Chemical Technologies. (2023).[3] "Optimized Solid Phase Extraction Procedure for Analytes." Application Note.
Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for all chemicals and enzymes used.
Sources
Validation & Comparative
A Comparative Guide to Oxidative and Chlorinative DNA Damage Biomarkers: 8-OHdG and Chlorinated Pyrimidines
Introduction: Decoding the Signatures of DNA Damage
In the intricate landscape of cellular biology, DNA is under constant assault from both endogenous and exogenous agents. The resulting damage, if left unrepaired, can lead to mutations, genomic instability, and the initiation or progression of numerous diseases, including cancer and neurodegenerative disorders. Consequently, the accurate measurement of DNA damage is a cornerstone of toxicology, drug development, and clinical diagnostics.
Among the myriad forms of DNA lesions, oxidized and chlorinated base adducts serve as critical biomarkers, each telling a distinct story about the nature of the cellular insult. 8-hydroxy-2'-deoxyguanosine (8-OHdG) is arguably the most extensively studied biomarker of oxidative stress, signaling damage inflicted by reactive oxygen species (ROS).[1][2] In contrast, chlorinated bases, such as 5-chlorocytosine and its derivatives, arise from the action of reactive chlorine species (RCS) and are specific indicators of inflammation-driven damage, particularly from the activity of neutrophils.
This guide provides an in-depth comparison of these two classes of biomarkers. We will dissect their formation mechanisms, detail the analytical methodologies for their quantification, and explore the potential correlation between their levels. This objective analysis is designed to equip researchers, scientists, and drug development professionals with the nuanced understanding required to select and interpret these crucial biomarkers in their own experimental contexts.
Part 1: The Genesis of Damage - Distinct Mechanistic Pathways
The presence of a specific DNA adduct in a biological sample is a direct reflection of the chemical reactions that have occurred within the cell. The formation of 8-OHdG and chlorinated pyrimidines stems from fundamentally different reactive species.
8-hydroxy-2'-deoxyguanosine (8-OHdG): The Signature of Oxidative Stress
8-OHdG is the archetypal marker of oxidative DNA damage.[1][3] Its formation is primarily driven by the attack of the highly reactive hydroxyl radical (•OH) on the C8 position of guanine.[3][4][5] Hydroxyl radicals can be generated through various cellular processes, including mitochondrial respiration and the Fenton reaction, where transition metals like iron and copper react with hydrogen peroxide.[6][7]
Due to its lower redox potential, guanine is the most susceptible of the four DNA bases to oxidation.[8] The resulting 8-OHdG lesion is highly mutagenic because it can mispair with adenine during DNA replication, leading to G→T transversion mutations, which are frequently observed in human cancers.[8][9] The cellular repair of this lesion, primarily through the base excision repair (BER) pathway, releases 8-OHdG into the bloodstream and urine, where it can be measured as a non-invasive biomarker of systemic oxidative stress.[3]
Caption: Formation pathway of 8-OHdG via oxidative attack on guanine.
Chlorinated Pyrimidines: A Footprint of Inflammation
The formation of chlorinated DNA bases is a hallmark of inflammation-mediated damage. During the inflammatory response, activated neutrophils utilize the enzyme myeloperoxidase (MPO) to generate hypochlorous acid (HOCl), a potent reactive chlorine species, from hydrogen peroxide and chloride ions. HOCl can then react with the bases of DNA.
While various chlorinated adducts can be formed, damage to thymine and cytosine is of particular interest. For instance, HOCl reacts with cytosine to form 5-chlorocytosine. This lesion can subsequently deaminate to form 5-chlorouracil, a stable marker that can be measured in biological samples.[10] The molecule 5-Chloro-6-methoxy-5,6-dihydrothymine, specified in the topic, represents a product of HOCl attack on thymine. The addition of a methoxy group is often an artifact of the analytical procedure, specifically when methanol is used as a solvent during sample extraction and preparation, reacting with an unstable intermediate. This highlights a critical consideration in biomarker analysis: the potential for procedural artifacts to alter the final measured structure.
The presence of these chlorinated adducts provides a more specific signal than general oxidative stress markers, directly implicating MPO activity and neutrophil activation in the observed DNA damage.
Caption: Proposed formation of chlorinated thymine adducts from HOCl.
Part 2: Analytical Strategies for Accurate Quantification
The choice of analytical methodology is paramount for obtaining reliable and reproducible biomarker data. While immunoassays (e.g., ELISA) exist, chromatographic techniques coupled with mass spectrometry are considered the gold standard for their superior specificity and sensitivity.
Experimental Protocol: Quantification of 8-OHdG in Urine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate quantification of 8-OHdG, minimizing the risk of artifactual oxidation that can plague other methods.[1][11][12]
Objective: To quantify urinary 8-OHdG levels as an indicator of systemic oxidative DNA damage.
Methodology:
-
Sample Collection & Preparation:
-
Collect first-morning void urine samples to minimize diurnal variation.
-
Immediately add antioxidants (e.g., butylated hydroxytoluene) and chelating agents (e.g., deferoxamine) to prevent ex vivo oxidation. Store at -80°C until analysis.
-
Thaw samples on ice. Centrifuge at 4°C to pellet debris.
-
To 100 µL of supernatant, add an internal standard solution (e.g., ¹⁵N₅-labeled 8-OHdG) to account for matrix effects and variations in instrument response.[12]
-
For dilute-and-shoot methods, simply dilute the sample with an appropriate mobile phase. For higher sensitivity, perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.
-
-
Chromatographic Separation:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.[11]
-
Mobile Phase: A gradient elution using water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with 0.1% formic acid as mobile phase B.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Rationale: The reversed-phase column separates 8-OHdG from other urine components and isomers based on polarity, ensuring that only the analyte of interest enters the mass spectrometer at its characteristic retention time.
-
-
Mass Spectrometric Detection:
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[12][13]
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor at least two specific precursor-to-product ion transitions for both the native 8-OHdG and the stable isotope-labeled internal standard. For 8-OHdG, a common transition is m/z 284 → 168.[13]
-
Rationale: MRM provides exceptional specificity. The first quadrupole selects the parent ion (by its mass-to-charge ratio), the second quadrupole fragments it, and the third quadrupole selects a specific fragment ion. This two-stage filtering process virtually eliminates chemical noise, allowing for sensitive and accurate quantification.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known 8-OHdG concentrations.
-
Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard.
-
Quantify the 8-OHdG concentration in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Normalize the results to urinary creatinine concentration to correct for variations in urine dilution, expressing the final value as ng 8-OHdG/mg creatinine.[3]
-
Caption: General workflow for biomarker quantification by LC-MS/MS.
Comparison of Analytical Methods
| Feature | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Chlorinated Pyrimidines |
| Primary Technique | LC-MS/MS, GC-MS, HPLC-EC | GC-MS, LC-MS/MS |
| Sample Types | Urine, plasma, serum, tissue DNA, white blood cells | Tissue DNA, isolated cells (e.g., neutrophils) |
| Strengths | Well-established protocols, commercially available standards and internal standards, non-invasive (urine). | High specificity for inflammation-mediated (MPO) damage. |
| Challenges | Susceptible to artifactual formation during sample prep if not handled correctly.[1][9] | Lower abundance than 8-OHdG, potential for artifactual modification (e.g., methoxylation) during extraction, fewer commercially available standards. |
Part 3: Correlation and Biological Interpretation - What Do the Levels Mean?
A direct, universal correlation between 8-OHdG and chlorinated pyrimidines has not been established across all biological conditions. The relationship between these markers is complex and context-dependent, reflecting the interplay between systemic oxidative stress and localized, inflammation-driven damage.
Scenarios for Correlation:
A positive correlation between the levels of 8-OHdG and chlorinated bases is most likely to be observed in pathologies characterized by chronic inflammation . In these conditions, such as atherosclerosis, inflammatory bowel disease, or certain cancers, there is persistent activation of immune cells like neutrophils.
-
Neutrophil Activation: Leads to the "respiratory burst," producing a flood of superoxide (O₂⁻•).
-
ROS Production: Superoxide is a precursor to other ROS, including hydrogen peroxide (H₂O₂) and, subsequently, the hydroxyl radical (•OH), which drives the formation of 8-OHdG .
-
RCS Production: Simultaneously, MPO in neutrophils uses H₂O₂ to generate HOCl, which drives the formation of chlorinated pyrimidines .
In this "two-pronged" assault, the same underlying inflammatory event triggers both the ROS and RCS pathways, leading to a potential correlation in the resulting DNA damage markers.
Scenarios for Dissociation:
The levels of these two markers would not be expected to correlate in conditions where one pathway is dominant:
-
High 8-OHdG, Low Chlorinated Bases: This profile would suggest significant oxidative stress in the absence of a major neutrophil-driven inflammatory component. Examples include exposure to environmental toxins, radiation, or diseases primarily driven by mitochondrial dysfunction.[9]
-
Low 8-OHdG, High Chlorinated Bases: This might indicate highly localized, acute inflammation where the primary DNA damage is mediated by MPO and HOCl, without a significant spillover into systemic oxidative stress.
Caption: Logical relationship between inflammation and biomarker formation.
Hypothetical Data Comparison
| Condition | Primary Mechanism | Expected 8-OHdG Level | Expected Chlorinated Base Level | Likely Correlation |
| Mitochondrial Disease | Impaired respiration, high ROS | High | Low / Baseline | None |
| Radiation Exposure | Radiolysis of water, high •OH | High | Low / Baseline | None |
| Atherosclerosis | Chronic inflammation, lipid oxidation | High | High | Positive |
| Bacterial Infection | Acute neutrophil response | Moderate-High | High | Positive |
Conclusion and Future Perspectives
8-OHdG and chlorinated pyrimidines are powerful, yet distinct, biomarkers of DNA damage. 8-OHdG serves as a broad indicator of oxidative stress, reflecting an imbalance in the cellular redox state.[1][2][3] Chlorinated adducts, by contrast, are specific fingerprints of MPO-driven, chlorinative stress, directly implicating inflammatory processes in the genotoxic insult.
There is no simple, universal correlation between their levels. Instead, their relationship is dictated by the specific pathophysiology of the disease or exposure being studied. Measuring only one of these markers provides an incomplete picture. For a comprehensive assessment of DNA damage, particularly in diseases with a known inflammatory component, the concurrent quantification of both 8-OHdG and a marker of chlorinative stress (such as 5-chlorouracil) is highly recommended. This dual-marker approach can provide invaluable mechanistic insights, helping to dissect the contributions of general oxidative stress versus inflammation-specific pathways, thereby enabling more precise diagnostics and the development of more targeted therapeutic strategies. Future research should focus on validating this multi-marker strategy in large clinical cohorts to establish its diagnostic and prognostic utility.
References
-
Valavanidis, A., Vlachogianni, T., & Fiotakis, C. (2009). 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis. Journal of Environmental Science and Health, Part C, 27(2), 120-139. [Link]
-
Graille, M., Wild, P., & Sauvain, J. J. (2020). Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis. International journal of molecular sciences, 21(11), 3743. [Link]
-
Ghalli, F. A., & Al-Hassnawi, A. T. (2022). Exploring 8-hydroxy-2-deoxyguanosine as a biomarker of oxidative DNA damage in various diseases and pathological conditions. Journal of Medicine and Life, 15(5), 606. [Link]
-
Göttert, S., Scherer, G., & Pluym, N. (2006). 8-Hydroxy-2'-deoxyguanosine as a Marker of Oxidative DNA Damage Related to Occupational and Environmental Exposures. International archives of occupational and environmental health, 80(1), 1-15. [Link]
-
Čečková, E., Haliřová, J., & Pulkrabová, J. (2022). Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women. Science of The Total Environment, 827, 154378. [Link]
-
Fenga, C., Cacciola, A., & Micali, E. (2017). 8-Hydroxydeoxyguanosine as a biomarker of oxidative DNA damage in workers exposed to low-dose benzene. Toxicology reports, 4, 291-295. [Link]
-
Sharma, P., Williams, K. E., & Remmen, H. V. (2023). 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
ResearchGate. (n.d.). Formation of 8-oxodG and 8-OHdG. [Link]
-
Özdemir, Ö., & Dünder, İ. (2014). The measurement of urinary 8-hidroxy-2'deoxyguanosine level. Journal of Turkish Society of Obstetrics and Gynecology, 11(1), 21-28. [Link]
-
Dizdaroglu, M. (1998). Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry. Free Radical Biology and Medicine, 24(7-8), 1213-1221. [Link]
-
Park, S., Jin, J., & Shin, J. H. (2019). 8-Hydroxy-2-deoxyguanosine prevents plaque formation and inhibits vascular smooth muscle cell activation through Rac1 inactivation. Redox Biology, 24, 101185. [Link]
-
Wikipedia. (2023). 8-Oxo-2'-deoxyguanosine. [Link]
-
Gündüz, M., & El, S. N. (2020). Development and Validation of a Fast and Simple LC-ESI MS/MS Method for Quantitative Analysis 8-Hydroxyl-2′-Deoxyguanosine (8-OHdG) in Human Urine. FABAD Journal of Pharmaceutical Sciences, 45(1), 27-36. [Link]
-
Cuykx, M., Lemiere, F., & Covaci, A. (2018). Recent progress in the LC-MS/MS analysis of oxidative stress biomarkers. Electrophoresis, 39(13), 1574-1593. [Link]
-
White, B. (2009). Analysis of 8-oxo- 7,8-dihydroGuanine Formation and Oxidation Mediated by Fenton Reaction induced DNA Oxidative Stress. Dublin City University. [Link]
-
Henderson, J. P., Byun, J., & Heinecke, J. W. (2001). Comparative study of HOCl-inflicted damage to bacterial DNA ex vivo and within cells. Free Radical Biology and Medicine, 31(12), 1515-1524. [Link]
-
Whiteman, M., Jenner, A., & Halliwell, B. (2003). Loss of oxidized and chlorinated bases in DNA treated with reactive oxygen species: implications for assessment of oxidative damage in vivo. Free Radical Research, 37(8), 851-859. [Link]
-
Dizdar, M. M., Halliwell, B., & Adhikary, A. (2021). Hydroxyl radical is a significant player in DNA damage caused by oxidative stress. Chemical Society Reviews, 50(12), 6973-6976. [Link]
-
Dizdar, M. M., Halliwell, B., & Adhikary, A. (2021). Hydroxyl radical is a significant player in oxidative DNA damage in vivo. Chemical Society Reviews, 50(12), 6973-6976. [Link]
-
Dizdar, M. M., Halliwell, B., & Adhikary, A. (2021). Hydroxyl radical is a significant player in oxidative DNA damage in vivo. NIST. [Link]
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity Assessment for 5-Chloro-6-methoxy-5,6-dihydrothymine
Abstract
The accurate detection of specific DNA adducts, such as 5-Chloro-6-methoxy-5,6-dihydrothymine, is paramount for research into oxidative stress, DNA damage, and associated pathologies. Immunoassays offer a sensitive and high-throughput method for this detection, but their reliability hinges entirely on the specificity of the primary antibody. Cross-reactivity, the binding of an antibody to molecules other than its intended target, can lead to false-positive results and misinterpretation of data, representing a significant financial and temporal loss in research and drug development.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and control for the cross-reactivity of antibodies targeting the small molecule 5-Chloro-6-methoxy-5,6-dihydrothymine. We will delve into the causality behind experimental choices, provide validated protocols for assessing specificity, and offer a logical workflow for data interpretation, ensuring the trustworthiness and reproducibility of your findings.
Introduction: The Target and the Challenge
1.1. 5-Chloro-6-methoxy-5,6-dihydrothymine: A Marker of Oxidative Damage
DNA is under constant assault from both endogenous and environmental agents. Reactive oxygen species (ROS) and reactive chlorine species (RCS) can modify DNA bases, leading to the formation of adducts. 5-Chloro-6-methoxy-5,6-dihydrothymine is one such adduct, a halogenated pyrimidine derivative that serves as a potential biomarker for DNA damage mediated by these reactive species.[2] Accurate quantification of this specific adduct within biological samples is critical for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions.
Antibody-based techniques like Enzyme-Linked Immunosorbent Assay (ELISA) are invaluable for this purpose due to their high sensitivity.[3][4] However, the small size and subtle structural modifications of DNA adducts present a significant challenge for antibody development. Antibodies raised against such haptens are prone to recognizing structurally similar molecules, a phenomenon known as cross-reactivity.[5]
1.2. The Imperative of Specificity Validation
Antibody validation is the rigorous process of confirming that an antibody specifically and selectively binds to its intended target within the context of a specific application.[1][6] For an antibody against 5-Chloro-6-methoxy-5,6-dihydrothymine, this means it must distinguish the target from a sea of structurally related pyrimidines, including the parent base thymine, its nucleoside thymidine, and other common damage products like thymine glycol. Failure to validate specificity can lead to gravely misleading results.[7] Therefore, a systematic assessment of cross-reactivity is not an optional step but a core requirement for generating reliable scientific data.
Designing a Cross-Reactivity Study: A Logical Workflow
Evaluating the cross-reactivity of an antibody against a small molecule requires a systematic approach. The most effective and widely accepted method for this is the Competitive ELISA (cELISA) .[8][9] This format is ideal for small molecules that cannot bind two antibodies simultaneously, as required by a sandwich ELISA.[9]
The principle of cELISA is based on the competition between the free antigen in a sample (or a known competitor compound) and a fixed amount of immobilized antigen for binding to a limited amount of antibody.[10] A lower signal indicates a higher concentration of the free antigen, meaning it has outcompeted the immobilized antigen for antibody binding.
Below is a logical workflow for designing and executing a robust cross-reactivity assessment.
Caption: Workflow for Antibody Cross-Reactivity Assessment.
Experimental Protocols: A Self-Validating System
This section provides a detailed, step-by-step protocol for assessing antibody cross-reactivity using a competitive ELISA. The inclusion of appropriate controls at each stage is critical for ensuring the validity of the results.
3.1. Identification of Potential Cross-Reactants
The first step is to identify molecules that are structurally similar to 5-Chloro-6-methoxy-5,6-dihydrothymine. The antibody's paratope may recognize the core thymine structure or even the chloro- and methoxy- groups in different contexts. A logical list of competitors should include:
-
Parent Nucleobase/Nucleoside: Thymine, Thymidine
-
Structurally Similar Lesions: Thymine glycol, 5,6-Dihydrothymine
-
Precursor/Related Molecules: 5-Chlorouracil, 6-Methoxythymine
-
Other Pyrimidines: Uracil, Cytosine
3.2. Detailed Protocol: Competitive ELISA for Cross-Reactivity
This protocol is a guideline and may require optimization for specific antibodies and reagents.[11]
Reagents and Materials:
-
High-binding 96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Primary antibody against 5-Chloro-6-methoxy-5,6-dihydrothymine
-
HRP-conjugated secondary antibody (specific to the primary antibody's host species)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Target Antigen (5-Chloro-6-methoxy-5,6-dihydrothymine) conjugated to a carrier protein (e.g., BSA) for coating.
-
Competitor compounds (dissolved in an appropriate solvent and diluted in assay buffer)
Experimental Workflow:
Caption: Step-by-step workflow for the competitive ELISA protocol.
Explanation of Causality:
-
Coating with Antigen-BSA Conjugate: Small molecules (haptens) like our target are not efficient at binding to ELISA plates. Conjugating them to a larger carrier protein like BSA ensures stable immobilization.[12]
-
Blocking: This step is crucial to prevent non-specific binding of the primary and secondary antibodies to the plastic surface of the well, which would result in high background noise.[7]
-
Pre-incubation: Incubating the primary antibody with the competitor (the free antigen in solution) allows the binding reaction to reach equilibrium before being introduced to the coated plate. This is the "competition" step.[11]
-
Signal Detection: The HRP enzyme on the secondary antibody catalyzes a color change in the TMB substrate. The intensity of the color is inversely proportional to the concentration of the competitor compound.[8][10]
Data Analysis and Interpretation
4.1. Calculating IC50
For each competitor compound, plot the absorbance (or % B/B₀, where B₀ is the absorbance of the zero-competitor control) against the logarithm of the competitor's concentration. Use a sigmoidal dose-response (variable slope) curve fit to determine the IC50 value. The IC50 is the concentration of the competitor that inhibits 50% of the antibody binding to the coated antigen. A lower IC50 value signifies a higher affinity of the antibody for that specific compound.
4.2. Calculating Percent Cross-Reactivity
The cross-reactivity of the antibody for a given compound relative to the primary target is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Antigen / IC50 of Competitor Compound) x 100
4.3. Data Presentation: A Comparative Table
Summarize your findings in a clear, concise table. This allows for an objective comparison of the antibody's performance against all tested alternatives.
| Competitor Compound | IC50 (nM) | % Cross-Reactivity |
| 5-Chloro-6-methoxy-5,6-dihydrothymine (Target) | 15.2 | 100% |
| Thymine Glycol | 850.5 | 1.79% |
| 5,6-Dihydrothymine | 1,230.0 | 1.24% |
| 5-Chlorouracil | 4,500.0 | 0.34% |
| Thymidine | > 10,000 | < 0.15% |
| Thymine | > 10,000 | < 0.15% |
| Uracil | > 20,000 | < 0.08% |
| Cytosine | > 20,000 | < 0.08% |
Note: The data presented in this table is illustrative and should be determined experimentally for each specific antibody.
Interpretation: Based on this illustrative data, the hypothetical antibody demonstrates high specificity for the target antigen, 5-Chloro-6-methoxy-5,6-dihydrothymine. It shows very low cross-reactivity (<2%) with closely related DNA lesions and negligible reactivity with the parent nucleobases and nucleosides. This profile would make it a trustworthy reagent for its intended application. An antibody with high cross-reactivity (e.g., >10%) with another common lesion would require careful consideration and potentially the use of orthogonal validation methods to confirm results.[13]
Conclusion and Recommendations
The validation of antibody specificity is the cornerstone of reliable immunoassay data.[6] For small molecule targets like 5-Chloro-6-methoxy-5,6-dihydrothymine, a competitive ELISA is an essential tool for quantifying cross-reactivity against structurally similar compounds. By following the systematic workflow and detailed protocols outlined in this guide, researchers can confidently assess the performance of their antibody reagents.
Key Recommendations:
-
Always Validate: Never assume the specificity claimed on a datasheet is sufficient for your unique experimental context.[1][6]
-
Choose Competitors Logically: Test against a panel of the most likely cross-reactants based on chemical structure.
-
Use Proper Controls: A self-validating protocol with positive and negative controls is essential for trustworthy data.[7]
-
Quantify and Compare: Do not rely on qualitative assessments. Calculating IC50 values and percent cross-reactivity provides an objective measure of performance.
Investing the time to rigorously characterize antibody cross-reactivity is a critical step that ensures the scientific integrity, reproducibility, and ultimate success of your research.
References
-
Cusabio. (n.d.). How to Validate An Antibody?. Cusabio. Retrieved from [Link]
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Afar, D., et al. (2008). Antibody validation. BioTechniques, 44(5), 629-632. Retrieved from [Link]
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Mills, K. C., et al. (2018). Targets for repair: detecting and quantifying DNA damage with fluorescence-based methodologies. DNA Repair, 61, 106-117. Retrieved from [Link]
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Addgene. (2024, July 25). Antibodies 101: The Four ELISAs and When to Use Them. Addgene Blog. Retrieved from [Link]
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Helm, M., & Motorin, Y. (2017). Antibodies specific for nucleic acid modifications. RNA Biology, 14(9), 1108-1117. Retrieved from [Link]
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Hu, W., et al. (2020). Methodologies for Detecting Environmentally-Induced DNA Damage and Repair. International Journal of Molecular Sciences, 21(11), 3763. Retrieved from [Link]
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Microbe Notes. (2010, May 3). Competitive ELISA Protocol and Animation. Microbe Notes. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Bio-Rad Antibodies. Retrieved from [Link]
-
Creative Diagnostics. (2021, March 1). Competitive ELISA. Creative Diagnostics. Retrieved from [Link]
-
Balbo, S., et al. (2014). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Chemical Research in Toxicology, 27(3), 355-366. Retrieved from [Link]
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- 4. Methodologies for Detecting Environmentally-Induced DNA Damage and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
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A Comparative Analysis of Thymine Chlorination Products: In Vivo vs. In Vitro
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thymine Chlorination
Thymine, a fundamental component of DNA, is susceptible to attack by reactive chlorine species (RCS). This process, known as chlorination, can occur within the human body (in vivo) as part of the inflammatory response, or it can be replicated in the laboratory (in vitro) for investigative purposes. Understanding the similarities and differences between these two scenarios is crucial for elucidating disease mechanisms and assessing the genotoxicity of chlorinated compounds.
In vivo, the primary source of physiological chlorinating agents is the enzyme myeloperoxidase (MPO), which is abundant in neutrophils.[1][2] During inflammation, activated neutrophils release MPO, which catalyzes the production of hypochlorous acid (HOCl) from hydrogen peroxide and chloride ions.[2][3] This potent oxidant, while essential for killing pathogens, can also inflict collateral damage on host tissues, including the chlorination of DNA bases.[4][5]
In vitro studies, on the other hand, typically involve the direct reaction of thymine or DNA with a chlorinating agent, most commonly a solution of sodium hypochlorite (NaOCl), which generates hypochlorous acid.[6][7] These experiments allow for a controlled investigation of reaction kinetics, product identification, and the mutagenic potential of specific chlorinated species. This guide will dissect and compare the outcomes of these two distinct environments.
Mechanisms of Thymine Chlorination: A Tale of Two Environments
The fundamental chemistry of thymine chlorination involves the electrophilic attack of a chlorine species on the electron-rich pyrimidine ring. However, the context in which this reaction occurs—enzymatically driven within a cell versus a straightforward chemical reaction in a test tube—leads to important mechanistic distinctions.
In Vivo Chlorination: The Myeloperoxidase Pathway
The in vivo chlorination of thymine is intricately linked to the inflammatory response. The key player is myeloperoxidase (MPO), a heme enzyme released by neutrophils at sites of inflammation.[2] The process can be summarized as follows:
-
Activation of Neutrophils: In response to infection or injury, neutrophils become activated and initiate an "oxidative burst," producing superoxide radicals that are quickly converted to hydrogen peroxide (H₂O₂).
-
MPO Catalysis: MPO utilizes H₂O₂ to oxidize chloride ions (Cl⁻), which are present in physiological concentrations, to produce hypochlorous acid (HOCl).[3]
-
Attack on DNA: The highly reactive HOCl can then diffuse and react with various biological molecules, including the DNA of both pathogens and host cells. Thymine is a key target within the DNA.
Caption: In vivo pathway of MPO-mediated thymine chlorination.
In Vitro Chlorination: Direct Chemical Reaction
In vitro studies provide a simplified and controlled system to investigate the direct chemical reactions between thymine and chlorinating agents. The most common approach involves the use of sodium hypochlorite (NaOCl), the active ingredient in bleach, which exists in equilibrium with hypochlorous acid in aqueous solution.[6]
The reaction is typically carried out in a buffered solution, and factors such as pH, temperature, and the molar ratio of reactant to substrate can be precisely controlled. This allows for the systematic study of reaction pathways and the isolation of specific products. Other chlorinating agents, such as chlorine gas or N-chlorosuccinimide, can also be used to achieve specific reaction conditions.[8]
Caption: In vitro reaction of thymine with hypochlorous acid.
A Comparative Look at Thymine Chlorination Products
While the primary chlorinating agent, HOCl, is the same in many in vivo and in vitro scenarios, the resulting product profiles can differ due to the complexity of the biological environment.
| Product | In Vivo Formation | In Vitro Formation | Key Characteristics |
| 5-Chlorouracil | Yes. Detected in inflammatory tissues.[9] | Yes. A major product of uracil chlorination.[8] | Mutagenic thymine analog, can be incorporated into DNA.[9][10] |
| Thymine Chlorohydrins | Likely transient intermediates. | Yes. Formed by the addition of HOCl across the 5,6-double bond. | Can be precursors to other products. |
| N-Chloramines | Yes. Formed on ring and exocyclic amino groups.[4][5] | Yes. Major initial products of HOCl reaction with nucleobases.[4][5] | Can be long-lived and contribute to DNA damage.[11] |
| DNA-Protein Cross-links | Yes. MPO-generated HOCl can induce these cross-links.[11] | Can be formed, but less studied than in vivo. | Can block DNA replication and transcription.[12] |
| Other Disinfection Byproducts | Not applicable. | Yes. In the context of water chlorination, products like haloacetic acids can form.[13] | Relevant to environmental and drinking water safety.[14] |
5-Chlorouracil: A Mutagenic Product
5-Chlorouracil is a significant product of interest due to its mutagenic properties.[9][10] It is structurally similar to thymine and can be incorporated into DNA during replication. Human neutrophils have been shown to use myeloperoxidase to oxidize uracil to 5-chlorouracil in vitro.[9] This is particularly relevant as uracil can be present in DNA due to the deamination of cytosine. Furthermore, 5-chlorouracil has been detected in neutrophil-rich human inflammatory tissue, confirming its in vivo formation.[9]
N-Chloramines: Reactive Intermediates
Hypochlorous acid reacts readily with the nitrogen atoms in the pyrimidine ring of thymine, as well as the exocyclic amino groups of other bases like cytosine and adenine, to form N-chloramines.[4][5] These compounds are the major initial products of the reaction.[5] While some N-chloramines are unstable, others can be relatively long-lived and can transfer their chlorine atom to other molecules, propagating oxidative damage.[11]
DNA-Protein Cross-links: A Consequence of the Cellular Milieu
A key difference between in vivo and in vitro chlorination is the potential for the formation of DNA-protein cross-links in a cellular environment.[11] In the nucleus, DNA is tightly associated with proteins such as histones and transcription factors. HOCl generated by the MPO system can induce covalent cross-links between DNA bases and these proteins.[11] These lesions can have severe consequences, including the stalling of replication forks and the inhibition of gene expression.[12]
Genotoxicity and Biological Consequences
The chlorination of thymine and other DNA bases is not a benign modification. The resulting products can have significant genotoxic effects, contributing to mutagenesis and potentially carcinogenesis, especially in the context of chronic inflammation.[4][14]
-
Mutagenesis: 5-Chlorouracil, as a thymine analog, can cause mutations during DNA replication.[9]
-
DNA Strand Breaks: The decay of chloramine intermediates can lead to the formation of nitrogen-centered radicals, which can induce single- and double-strand breaks in DNA.[4]
-
Inhibition of DNA Processes: DNA-protein cross-links can physically block the machinery of DNA replication and transcription.[12]
Cellular Repair Mechanisms
Cells have evolved sophisticated DNA repair pathways to counteract the effects of base modifications. The primary mechanism for repairing lesions like 5-chlorouracil is Base Excision Repair (BER) .[15][16][17] In this pathway, a specific DNA glycosylase recognizes and removes the damaged base, followed by the action of other enzymes to replace it with the correct nucleotide.[15][18]
Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of chlorinated thymine products are essential for both research and diagnostic purposes. The low abundance of these adducts in biological samples necessitates highly sensitive and specific analytical techniques.
Sample Preparation
-
In Vivo Samples (Tissues, Cells): DNA must first be extracted and purified. This typically involves cell lysis, enzymatic digestion of proteins and RNA, and precipitation of the DNA.
-
In Vitro Samples (Reaction Mixtures): The reaction is first quenched, and then the products can be analyzed directly or after purification, for example, by high-performance liquid chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of chlorinated bases, a derivatization step is required to make them amenable to gas chromatography.
Experimental Protocol: GC-MS Analysis of 5-Chlorouracil
-
DNA Hydrolysis: The purified DNA sample is hydrolyzed to release the individual bases, typically using formic acid at an elevated temperature.
-
Derivatization: The dried hydrolysate is derivatized, for example, by silylation, to increase its volatility.
-
GC Separation: The derivatized sample is injected into the gas chromatograph, where the different bases are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
MS Detection: As the separated compounds elute from the GC column, they are ionized and their mass-to-charge ratio is determined by the mass spectrometer. The unique fragmentation pattern of 5-chlorouracil allows for its specific identification and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the analysis of DNA adducts due to its high sensitivity, specificity, and ability to analyze non-volatile compounds without derivatization.
Experimental Protocol: LC-MS/MS Analysis of Chlorinated Nucleosides
-
Enzymatic Digestion: The purified DNA is digested to nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
LC Separation: The resulting mixture of nucleosides is injected into a liquid chromatograph. A reverse-phase column is typically used to separate the chlorinated nucleosides from the unmodified ones.
-
MS/MS Detection: The eluent from the LC is directed to a tandem mass spectrometer. In the first mass analyzer, the parent ion of the target chlorinated nucleoside is selected. This ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides exceptional specificity and sensitivity.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The chlorination of thymine gives rise to a range of products with significant biological implications. While in vitro studies provide valuable insights into the fundamental chemistry of these reactions, it is the in vivo context, with the involvement of enzymes like myeloperoxidase and the presence of other cellular components, that reveals the full complexity of this process. The formation of DNA-protein cross-links, in particular, highlights a key distinction between the two environments. A thorough understanding of both in vivo and in vitro thymine chlorination is essential for advancing our knowledge of inflammation-driven diseases and for the accurate assessment of the risks associated with exposure to chlorinated compounds. The analytical methods detailed herein provide the necessary tools for researchers to continue exploring this critical area of study.
References
- DNA Pyrimidine Bases in Water: Insights Into Relative Reactivity, Byproducts Formation and Combined Toxicity During Chlorin
- Hypochlorous acid. Wikipedia.
- 5-Chlorouracil 1820-81-1 wiki. Guidechem.
- Hypochlorous Acid Produced by the Myeloperoxidase System of Human Phagocytes Induces Covalent Cross-Links between DNA and Protein. Scilit.
- Hypochlorite-Induced Damage to DNA, RNA, and Polynucleotides: Formation of Chloramines and Nitrogen-Centered Radicals. Chemical Research in Toxicology.
- Surviving Reactive Chlorine Stress: Responses of Gram-Negative Bacteria to Hypochlorous Acid. MDPI.
- Hypochlorite-induced damage to nucleosides: formation of chloramines and nitrogen-centered radicals. PubMed.
- Myeloperoxidase-catalyzed chlorination: the quest for the active species. PubMed.
- Phagocytes Produce 5-Chlorouracil and 5-Bromouracil, Two Mutagenic Products of Myeloperoxidase, in Human Inflammatory Tissue.
- 5-Chlorouracil. Wikipedia.
- Studies on the chlorinating activity of myeloperoxidase. PubMed.
- 2-Thioxanthines Are Mechanism-based Inactivators of Myeloperoxidase That Block Oxidative Stress during Inflamm
- Swimming in chlorin
- Base Excision Repair | DNA Repair Mechanism. YouTube.
- DNA proofreading and repair (article). Khan Academy.
- DNA adducts – Knowledge and References. Taylor & Francis.
- Repair of deaminated bases in DNA.
- Carcinogen-DNA Adduct Form
- In vivo formation of halogenated reaction products following peroral sodium hypochlorite. PubMed.
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Safety Operating Guide
Personal protective equipment for handling 5-Chloro-6-methoxy-5,6-dihydrothymine
Document Control:
-
Scope: Laboratory-scale handling, synthesis, and disposal.
-
Target Compound: 5-Chloro-6-methoxy-5,6-dihydrothymine (and related halogenated pyrimidine intermediates).
-
Hazard Class: Irritant (Skin/Eye/Respiratory), Moisture Sensitive, Potentially Corrosive Decomposition.
Executive Summary: The "Why" Behind the Safety
As researchers, we often treat intermediates with less rigor than final APIs. This is a critical error. 5-Chloro-6-methoxy-5,6-dihydrothymine is not just a building block; it is a reactive halogenated heterocycle. Its stability relies on maintaining specific environmental conditions (low moisture), and its toxicity profile—while often classified as an "Irritant"—carries the risk of cumulative sensitization common to pyrimidine derivatives.
This guide moves beyond generic "wear gloves" advice. It provides a self-validating safety system designed to protect both the operator and the integrity of the compound.
Risk Assessment & Hazard Identification
Before opening the container, you must understand the chemical behavior.
| Hazard Category | Specific Risk | Mechanism of Action |
| Reactivity | Moisture Sensitivity | Dihydrothymine derivatives can hydrolyze in moist air, potentially releasing HCl or reverting to thymine byproducts. This compromises yield and creates an acidic inhalation hazard. |
| Health (Acute) | Mucosal Irritation | Halogenated pyrimidines are known severe eye and respiratory irritants (H315, H319, H335).[1] Dust inhalation can cause immediate bronchial constriction. |
| Physical | Electrostatic Charge | As a dry organic powder, it is prone to static buildup. Static discharge can disperse the powder, leading to inadvertent inhalation or surface contamination. |
Personal Protective Equipment (PPE) Matrix
Rationale: Standard PPE is insufficient for reactive halogenated solids. The following matrix is based on barrier permeation rates and physical state containment.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Double Nitrile (Accelerator-Free) Outer: 5 mil (0.12mm)Inner: 4 mil (0.10mm) | Why Double? While nitrile resists the solid, the solvents you use to dissolve it (often DCM or Methanol) drive permeation. Double gloving provides a "breakthrough buffer" and allows you to strip the outer glove immediately upon contamination without exposing skin [1, 5]. |
| Respiratory | Engineering Control Primary (Fume Hood)Backup: N95/P100 (only for weighing outside hood) | The primary risk is fine dust generation. A Fume Hood operating at 80–100 fpm face velocity is non-negotiable. Respirators are a secondary fail-safe, not a primary control. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Safety glasses leave gaps. Fine powders drift. Goggles seal the ocular cavity against both dust and acidic vapors if hydrolysis occurs [1]. |
| Body | Lab Coat (High-Neck) + Tyvek Sleeves | Prevents "wrist-gap" exposure where gloves end and lab coat cuffs begin—a common site of dermatitis for chemists. |
Operational Protocol: The Safe Handling Lifecycle
Phase A: Pre-Operational Setup
-
Environment Check: Ensure Fume Hood is active. Clear the sash area of clutter to prevent turbulence.
-
Static Mitigation: Place an Ionizing Bar or use an Antistatic Gun inside the hood if available. If not, wipe the spatula and weighing boat with a damp (solvent) lint-free wipe immediately before use to discharge static.
-
Solvent Selection: If dissolving, confirm your glove compatibility with the solvent, not just the solute. (e.g., If using Chloroform, Nitrile is insufficient; use PVA or Silver Shield laminates) [5].
Phase B: Handling & Synthesis
-
The "Deep Reach" Technique: Do not work at the edge of the hood. Move the balance and reaction vessel at least 6 inches (15 cm) back into the hood.
-
Transfer: Use a chemically resistant spatula (PTFE coated). Avoid metal spatulas if the compound shows signs of acidity (corrosion risk).
-
Spill Control: Perform all transfers over a secondary containment tray (spill tray). This captures any stray powder, preventing it from embedding in the hood's airfoil or surface.
Phase C: Decontamination
-
Dry Wipe First: Do not immediately spray water on spilled powder (it may clump or hydrolyze). Wipe powder spills with a dry tissue first.
-
Solvent Wash: Follow with a solvent-dampened wipe (Methanol or Acetone) to pick up residue.
-
Final Wash: Clean surface with soap and water to remove final traces.
Workflow Visualization
The following diagram illustrates the critical decision nodes during the handling process to prevent exposure.
Caption: Decision logic for PPE selection and waste stream segregation based on solvent interaction.
Disposal & Environmental Compliance
Proper disposal is not just regulatory; it is an ethical obligation to prevent halogenated compounds from leaching into groundwater.
The "Halogen Rule"
NEVER mix this compound (or its mother liquors) with non-halogenated solvents.[2]
-
Why? Disposal facilities use different incineration protocols. Halogenated waste requires higher temperatures to prevent the formation of dioxins and to scrub acidic byproducts (HCl) [2, 3]. Mixing it with non-halogenated waste downgrades the entire container to "Halogenated," significantly increasing disposal costs for your facility.
Disposal Protocol
-
Solid Waste: Collect contaminated gloves, weighing boats, and tissues in a clear plastic bag. Label as "Solid Chemical Waste: Halogenated Pyrimidine Derivative."
-
Liquid Waste: Pour mother liquors into the Halogenated Solvent carboy.
-
Labeling: Ensure the tag explicitly lists "5-Chloro-6-methoxy-5,6-dihydrothymine" to alert waste technicians to the chlorine content.
Emergency Response
-
Eye Contact: Flush immediately for 15 minutes .[3][4][5] Do not rub (powder is abrasive).
-
Skin Contact: Wash with soap and water.[1][3][4][6] Do not use alcohol (ethanol/methanol) to wash skin, as it may increase the permeability of the skin to the chemical.
-
Spill (Outside Hood): Evacuate the immediate area. Don a respirator (N95/P100) and goggles. Cover spill with a wet paper towel (to suppress dust) before wiping up.
References
-
Dow Chemical Company. (2015).[6] Safety Data Sheet: Handling Corrosive and Irritating Intermediates. Retrieved from 6
-
TandF Online. (1965). Process for Disposal of Chlorinated Organic Residues.[7] Retrieved from 7
-
Benchchem. (2025).[8][9] Navigating the Disposal of Chlorinated Pyrimidines: A Guide to Safe and Compliant Practices. Retrieved from 9
-
University of Otago. Laboratory Chemical Waste Disposal Guidelines: Chlorinated vs Non-Chlorinated Segregation. Retrieved from 10
-
S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide: Vulnerability to Halogenated Hydrocarbons. Retrieved from 11
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. essex.ac.uk [essex.ac.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. sds.chemtel.net [sds.chemtel.net]
- 7. tandfonline.com [tandfonline.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. otago.ac.nz [otago.ac.nz]
- 11. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
